BMS-309403 sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;2-[3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O3.Na/c1-2-27-30(22-12-5-3-6-13-22)31(23-14-7-4-8-15-23)32-33(27)28-19-10-9-18-26(28)24-16-11-17-25(20-24)36-21-29(34)35;/h3-20H,2,21H2,1H3,(H,34,35);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLJLBNAOJOVBZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C2=CC=CC=C2C3=CC(=CC=C3)OCC(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BMS-309403: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2). By competitively binding to the fatty acid-binding pocket of FABP4, BMS-309403 modulates several key signaling pathways implicated in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of BMS-309403, detailing its effects on cellular and systemic metabolism. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: FABP4 Inhibition
BMS-309403 acts as a competitive inhibitor of FABP4, a protein predominantly expressed in adipocytes and macrophages. FABP4 plays a crucial role in the intracellular transport and trafficking of fatty acids. By blocking the binding of endogenous fatty acids to FABP4, BMS-309403 effectively modulates downstream signaling cascades involved in inflammation, insulin resistance, and lipid metabolism.[1]
Quantitative Data: Binding Affinity and Selectivity
The potency and selectivity of BMS-309403 for FABP4 have been quantified through various binding assays. The inhibitor constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Target | Kᵢ (nM) | Reference |
| FABP4 (human) | < 2 | [1] |
| FABP3 (human) | 250 | [1] |
| FABP5 (human) | 350 | [1] |
Key Signaling Pathways Modulated by BMS-309403
The inhibitory action of BMS-309403 on FABP4 leads to the modulation of several critical signaling pathways. These pathways are central to the compound's therapeutic potential in metabolic and inflammatory disorders.
Inhibition of the p38 MAPK/NF-κB Inflammatory Pathway
In macrophages, FABP4 is implicated in inflammatory responses.[2] Inhibition of FABP4 by BMS-309403 has been shown to attenuate inflammatory signaling by downregulating the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathway.[3] This leads to a reduction in the production of pro-inflammatory cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1).
Off-Target Mechanism: Activation of the AMPK Signaling Pathway
Interestingly, BMS-309403 has been observed to stimulate glucose uptake in myotubes through an off-target mechanism involving the activation of AMP-activated protein kinase (AMPK).[4][5][6] This effect is independent of FABP inhibition and appears to be mediated by an increase in the intracellular AMP:ATP ratio and a decrease in mitochondrial membrane potential.[4][5][7]
Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Activity
BMS-309403 has been shown to improve endothelial function by increasing the phosphorylation of endothelial nitric oxide synthase (eNOS) at serine 1177 (Ser1177).[1] This phosphorylation event enhances eNOS activity, leading to increased production of nitric oxide (NO), a key signaling molecule in vasodilation and vascular health. The upstream kinase responsible for this phosphorylation in the context of BMS-309403 is Akt (also known as Protein Kinase B).[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase [pubmed.ncbi.nlm.nih.gov]
- 5. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 7. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 8. Phosphorylation of Akt at Thr308 regulates p‐eNOS Ser1177 during physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of the endothelial nitric oxide synthase at ser-1177 is required for VEGF-induced endothelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Preclinical Development of BMS-309403: A Potent FABP4 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of BMS-309403, a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4). FABP4, also known as adipocyte FABP (A-FABP) or aP2, has emerged as a critical regulator of lipid metabolism and inflammatory pathways, making it a compelling therapeutic target for a range of metabolic diseases. This document details the mechanism of action of BMS-309403, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols for pivotal assays, and visualizes the intricate signaling pathways involved. While BMS-309403 has demonstrated significant promise in preclinical models of atherosclerosis and type 2 diabetes, its development has remained in the preclinical stage, with some reports suggesting potential for off-target effects, including cardiotoxicity.[1] This guide serves as a valuable resource for researchers investigating FABP4 biology and the development of next-generation inhibitors.
Introduction: The Role of FABP4 in Metabolic Disease
Fatty Acid-Binding Protein 4 (FABP4) is a member of the intracellular lipid-binding protein family, predominantly expressed in adipocytes and macrophages.[2] It plays a crucial role in the intracellular transport of fatty acids and in the regulation of lipid metabolism and glucose homeostasis.[3] Elevated levels of FABP4 are strongly associated with obesity, insulin resistance, type 2 diabetes, and cardiovascular diseases.[3] In macrophages, FABP4 is implicated in the inflammatory response and the development of atherosclerosis.[4] These multifaceted roles have positioned FABP4 as a promising therapeutic target for mitigating the adverse effects of metabolic disorders. The inhibition of FABP4 is a therapeutic strategy aimed at disrupting its lipid-binding function, thereby modulating downstream metabolic and inflammatory signaling pathways.[5]
Discovery and History of BMS-309403
BMS-309403 emerged from a rational drug design program by Bristol-Myers Squibb aimed at identifying potent and selective inhibitors of FABP4. It is a biphenyl azole derivative designed to competitively bind to the fatty acid-binding pocket within the interior of the FABP4 protein.[6][7] The discovery of BMS-309403 was a significant step forward in the pharmacological interrogation of FABP4 function, providing a valuable chemical tool to explore its role in various disease models.[2]
Initial studies demonstrated that BMS-309403 exhibits high affinity and selectivity for FABP4 over other closely related FABP isoforms, such as FABP3 (heart-type) and FABP5 (epidermal-type).[7][8] This selectivity is crucial for minimizing potential off-target effects, a significant consideration given the ubiquitous nature of fatty acid signaling. Despite its promising preclinical profile, BMS-309403 has not progressed into clinical trials.[1] Reports suggest that potential cardiotoxicity may have been a contributing factor to this decision, highlighting a key challenge in the development of FABP inhibitors.[1] Nevertheless, BMS-309403 remains a widely used research tool for investigating the biological functions of FABP4.
Mechanism of Action
BMS-309403 acts as a competitive inhibitor of FABP4.[6] It binds with high affinity to the ligand-binding pocket of FABP4, a hydrophobic cavity that normally accommodates fatty acids. By occupying this pocket, BMS-309403 prevents the binding and transport of endogenous fatty acids, thereby disrupting the downstream signaling pathways that are dependent on FABP4's chaperone function.
The inhibition of FABP4 by BMS-309403 has been shown to modulate several key cellular processes:
-
Inflammation: In macrophages, FABP4 is involved in inflammatory signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB).[8][9] By inhibiting FABP4, BMS-309403 can attenuate the production of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1).[6][7]
-
Lipid Metabolism: In adipocytes, FABP4 is involved in lipolysis, the breakdown of stored triglycerides into free fatty acids. Inhibition of FABP4 by BMS-309403 can reduce lipolysis.
-
Endothelial Function: BMS-309403 has been shown to improve endothelial function by rescuing the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) signaling pathway, which is often impaired in metabolic diseases.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BMS-309403 in various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Selectivity of BMS-309403
| Target | Assay Type | Ki (nM) | Reference(s) |
| Human FABP4 | Ligand Displacement (ANS) | < 2 | [7][8] |
| Mouse FABP4 | Ligand Displacement (ANS) | < 2 | [7] |
| Human FABP3 (Heart) | Ligand Displacement (ANS) | 250 | [7][8] |
| Human FABP5 (Epidermal) | Ligand Displacement (ANS) | 350 | [7][8] |
Table 2: In Vitro Cellular Activity of BMS-309403
| Cell Type | Assay | Endpoint | IC50 / Effect | Reference(s) |
| THP-1 Macrophages | MCP-1 Release | Inhibition | Dose-dependent reduction | [6][7] |
| 3T3-L1 Adipocytes | Lipolysis (Isoproterenol-stimulated) | Inhibition | Potent inhibition at 10 µM | [7] |
| Human Primary Adipocytes | Lipolysis (Isoproterenol-stimulated) | Inhibition | IC50 > 25 µM | [8] |
| C2C12 Myotubes | Glucose Uptake | Stimulation | Dose- and time-dependent increase | [5] |
Table 3: In Vivo Efficacy of BMS-309403 in Mouse Models
| Mouse Model | Disease Model | Dosage and Administration | Key Findings | Reference(s) |
| ApoE-/- | Atherosclerosis | 15 mg/kg/day, oral gavage for 6 weeks | Reduced atherosclerotic lesion area | [5] |
| ob/ob | Genetic Obesity & Insulin Resistance | 15 mg/kg/day, oral gavage for 6 weeks | Improved insulin sensitivity and glucose metabolism | |
| Diet-Induced Obesity (DIO) | Obesity & Dyslipidemia | 3, 10, 30 mg/kg in diet for 8 weeks | Reduced plasma triglycerides and free fatty acids | [8] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for the characterization of BMS-309403. While detailed, step-by-step protocols are often proprietary or not fully disclosed in publications, the following descriptions provide the essential elements for researchers to design similar experiments.
FABP4 Binding Assays
5.1.1. Ligand Displacement Assay using 1,8-ANS
This assay is commonly used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe, 8-anilinonaphthalene-1-sulfonic acid (ANS), from the FABP4 binding pocket.
-
Principle: ANS exhibits low fluorescence in aqueous solutions but becomes highly fluorescent upon binding to the hydrophobic pocket of FABP4. A competing ligand will displace ANS, leading to a decrease in fluorescence intensity.
-
General Protocol:
-
Recombinant human or mouse FABP4 protein is incubated with ANS in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.
-
Serial dilutions of BMS-309403 or other test compounds are added to the wells.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Fluorescence intensity is measured using a plate reader with excitation and emission wavelengths appropriate for ANS (typically ~350 nm excitation and ~460 nm emission).
-
The concentration of the inhibitor that causes 50% displacement of the fluorescent probe (IC50) is calculated from the dose-response curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the concentration and Kd of the fluorescent probe.[10]
-
5.1.2. Fluorescence Polarization (FP) Assay
This is another competitive binding assay that measures the displacement of a fluorescently labeled ligand.
-
Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like FABP4, its tumbling is slowed, leading to an increase in fluorescence polarization. A competing inhibitor will displace the fluorescent ligand, causing a decrease in polarization.
-
General Protocol:
-
Recombinant FABP4 is incubated with a fluorescently labeled probe (e.g., a fluorescent fatty acid analog) in a suitable buffer.
-
Serial dilutions of BMS-309403 are added.
-
After incubation, the fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
IC50 and Ki values are determined as described for the ANS displacement assay.
-
Cellular Assays
5.2.1. MCP-1 Release Assay in Macrophages
This assay assesses the anti-inflammatory effect of BMS-309403 by measuring its ability to inhibit the secretion of the chemokine MCP-1 from macrophages.
-
Cell Culture: Human THP-1 monocytic cells are a common model. They are typically differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
General Protocol:
-
Differentiated THP-1 cells are seeded in multi-well plates.
-
The cells are pre-treated with various concentrations of BMS-309403 for a specified period (e.g., 1-2 hours).
-
Inflammation can be induced by treating the cells with a stimulant such as lipopolysaccharide (LPS).
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of MCP-1 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11][12][13][14][15]
-
The inhibitory effect of BMS-309403 is determined by comparing the MCP-1 levels in treated versus untreated (vehicle control) cells.
-
In Vivo Efficacy Studies
5.3.1. Atherosclerosis Model in ApoE-/- Mice
Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet are a widely used model for studying atherosclerosis.
-
Animal Model: Male or female ApoE-/- mice are typically used.
-
Diet: The mice are fed a high-fat "Western-type" diet to induce the development of atherosclerotic plaques.
-
Drug Administration: BMS-309403 is typically administered by oral gavage at a specific dose (e.g., 15 mg/kg/day) for a defined period (e.g., 6 weeks).[5] A vehicle control group is always included.
-
Endpoint Analysis:
-
Atherosclerotic Lesion Area: At the end of the study, the aortas are excised, stained with a lipid-staining dye such as Oil Red O, and the total plaque area is quantified by image analysis.
-
Plasma Lipid Profile: Blood samples are collected to measure plasma levels of triglycerides, cholesterol (total, LDL, HDL), and free fatty acids.
-
Histology: Aortic root sections can be stained to analyze plaque composition (e.g., macrophage content, collagen).
-
Signaling Pathways and Visualizations
FABP4 is a key node in several signaling pathways that link lipid metabolism to inflammation and metabolic dysregulation. BMS-309403, by inhibiting FABP4, can modulate these pathways.
FABP4-Mediated Inflammatory Signaling in Macrophages
In macrophages, FABP4 can amplify inflammatory responses. The diagram below illustrates a simplified pathway.
Effect of BMS-309403 on Endothelial Function
BMS-309403 can improve endothelial function by restoring nitric oxide (NO) bioavailability.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of BMS-309403 in a mouse model of atherosclerosis.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic administration of BMS309403 improves endothelial function in apolipoprotein E-deficient mice and in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aFABP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Human MCP-1 ELISA Kit (BMS281) - Invitrogen [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Human MCP-1(Monocyte Chemotactic Protein 1) ELISA Kit - Elabscience® [elabscience.com]
- 15. cohesionbio.com [cohesionbio.com]
The Role of BMS-309403 in Fatty Acid Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2.[1][2][3] This technical guide provides an in-depth overview of the core function of BMS-309403, with a specific focus on its role in the modulation of cellular fatty acid uptake. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, experimental validation, and the signaling pathways it influences. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of BMS-309403's biological activities.
Introduction to BMS-309403 and FABP4
Fatty acid binding proteins (FABPs) are a family of intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances within cells.[1][4] FABP4 is predominantly expressed in adipocytes and macrophages, where it plays a crucial role in lipid metabolism and inflammatory responses.[4][5] By chaperoning fatty acids, FABP4 influences various cellular processes, including fatty acid storage, lipolysis, and signal transduction.[1][4][5]
BMS-309403 is a synthetic, orally active biphenyl azole compound that acts as a competitive inhibitor of FABP4.[2][4] It binds with high affinity and selectivity to the fatty acid-binding pocket of FABP4, thereby preventing the binding of endogenous fatty acids.[2][5] This inhibitory action makes BMS-309403 a valuable tool for studying the physiological roles of FABP4 and a potential therapeutic agent for metabolic diseases such as atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease.[5][6]
Quantitative Data: Binding Affinity and Selectivity
The efficacy of BMS-309403 as a FABP4 inhibitor is underscored by its high binding affinity and selectivity. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Target | Value | Reference |
| Ki (Inhibitor Constant) | Human FABP4 | < 2 nM | [1][3][7] |
| Mouse FABP4 | < 2 nM | [7] | |
| FABP3 (Muscle) | 250 nM | [2][3] | |
| FABP5 (mal1) | 350 nM | [2][3] | |
| IC50 (MCP-1 Release) | THP-1 Macrophages | ~10 µM | [8] |
Mechanism of Action in Fatty Acid Uptake
BMS-309403 directly impacts fatty acid uptake by competitively inhibiting FABP4. The proposed mechanism involves the following steps:
-
Entry into the Cell: As a cell-permeable small molecule, BMS-309403 readily crosses the plasma membrane to enter the cytoplasm.[3]
-
Binding to FABP4: Inside the cell, BMS-309403 occupies the fatty-acid-binding pocket of FABP4.[2][5] X-ray crystallography studies have elucidated the specific interactions between BMS-309403 and key amino acid residues within this pocket, which accounts for its high affinity and selectivity.[7][9]
-
Inhibition of Fatty Acid Binding: By occupying the binding site, BMS-309403 prevents endogenous fatty acids from binding to FABP4.
-
Reduction in Fatty Acid Transport: With FABP4's fatty acid chaperoning function blocked, the intracellular transport and subsequent metabolic processing of fatty acids are significantly reduced.[7] This leads to a decrease in overall fatty acid uptake by the cell.
Mechanism of BMS-309403 in inhibiting fatty acid uptake.
Signaling Pathways Modulated by BMS-309403
Beyond its direct impact on fatty acid transport, BMS-309403 influences key signaling pathways involved in inflammation and metabolism.
p38 MAPK Pathway
In skeletal muscle, BMS-309403 has been shown to reduce saturated fatty acid-induced endoplasmic reticulum (ER) stress and inflammation by decreasing the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[10] This, in turn, leads to reduced activation of the downstream nuclear factor-kappaB (NF-κB) signaling pathway.[10]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 5. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01057G [pubs.rsc.org]
- 10. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating FABP4 Function with BMS-309403: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in lipid metabolism and inflammatory signaling pathways. Dysregulation of FABP4 is implicated in a range of metabolic disorders, including insulin resistance, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target. BMS-309403 is a potent and selective small-molecule inhibitor of FABP4 that has been instrumental in elucidating the protein's function in various pathological contexts. This technical guide provides an in-depth overview of FABP4, the mechanism of action of BMS-309403, and detailed protocols for investigating their interaction and downstream effects.
Introduction to FABP4
FABP4 is a 14-15 kDa member of the intracellular lipid-binding protein family responsible for the transport of fatty acids and other lipophilic substances within cells.[1] Its functions extend beyond simple lipid trafficking; it is a critical node in the integration of metabolic and inflammatory responses.[2][3] Elevated circulating levels of FABP4 are strongly associated with obesity, insulin resistance, and cardiovascular diseases.[4][5][6]
Key Functions of FABP4:
-
Lipid Metabolism: FABP4 is involved in fatty acid uptake, transport, and storage in adipocytes.[6] It interacts with hormone-sensitive lipase (HSL) to regulate lipolysis.[6][7]
-
Inflammation: In macrophages, FABP4 modulates inflammatory responses by influencing signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[2][6]
-
Insulin Resistance: FABP4 contributes to the development of insulin resistance.[4][8] Deletion of the FABP4 gene in mice has been shown to improve insulin sensitivity.[4]
BMS-309403: A Selective FABP4 Inhibitor
BMS-309403 is an orally active, cell-permeable small molecule that acts as a potent and selective inhibitor of FABP4.[9] It competitively binds to the fatty acid-binding pocket of FABP4, thereby blocking the binding of endogenous fatty acids.[7][10]
Quantitative Data on BMS-309403
The following tables summarize key quantitative data for BMS-309403, providing a comparative overview of its binding affinity, selectivity, and cellular effects.
| Parameter | Value | Target | Assay Method | Reference |
| Ki | <2 nM | Human/Mouse FABP4 | Fluorescent 1,8-ANS binding displacement | [11][12] |
| Ki | 250 nM | FABP3 (muscle) | Fluorescent 1,8-ANS binding displacement | [11][12] |
| Ki | 350 nM | FABP5 (mal1) | Fluorescent 1,8-ANS binding displacement | [11][12] |
| IC50 | 0.89 µM | Osteoclast Differentiation | Not Specified | [13] |
Table 1: Binding Affinity and Potency of BMS-309403.
| Cell Type/Model | Effect of BMS-309403 | Key Findings | Reference |
| THP-1 Macrophages | Reduced MCP-1 release | Dose-dependent inhibition of an important atherogenic chemokine. | [11][14] |
| Skeletal Muscle (in vitro & in vivo) | Decreased ER stress-associated inflammation | Reduction of p38 MAPK phosphorylation and NF-κB activation. | [15] |
| ApoE-/- Mice | Reduced atherosclerosis | Improved endothelial function and reduced atherosclerotic lesion area. | [16][17] |
| ob/ob Mice (genetic obesity) | Improved insulin sensitivity | Amelioration of glucose intolerance. | [14] |
| Diet-Induced Obese (DIO) Mice | Ameliorated dyslipidemia | Reduced plasma triglycerides and free fatty acids. | [14] |
| Human Microvascular Endothelial Cells | Reversed lipid-induced eNOS dysfunction | Restored nitric oxide production. | [16] |
Table 2: In Vitro and In Vivo Effects of BMS-309403.
Signaling Pathways Modulated by FABP4 and BMS-309403
FABP4 is a central player in several signaling cascades that link lipid metabolism to inflammation and insulin resistance. BMS-309403, by inhibiting FABP4, can effectively modulate these pathways.
Pro-inflammatory Signaling in Macrophages
In macrophages, FABP4 promotes a pro-inflammatory state. The binding of fatty acids to FABP4 can lead to the activation of downstream inflammatory pathways, including the p38 MAPK/NF-κB axis, resulting in the production of inflammatory cytokines like MCP-1.[2][15]
Insulin Signaling in Skeletal Muscle
Elevated FABP4 levels have been shown to attenuate insulin-induced AKT phosphorylation in myotubes, contributing to insulin resistance.[15][18] By inhibiting FABP4, BMS-309403 can help restore insulin sensitivity.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of FABP4 and the effects of its inhibitor, BMS-309403.
FABP4 Inhibitor/Ligand Screening Assay
This fluorescence-based assay is used to identify and characterize ligands or inhibitors of FABP4.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent detection reagent (e.g., 1,8-ANS)
-
Assay Buffer (e.g., Tris-HCl or PBS)
-
BMS-309403 (as a positive control) and test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FABP4 protein in assay buffer.
-
Prepare a working solution of the fluorescent detection reagent in assay buffer. Protect from light.
-
Prepare serial dilutions of BMS-309403 and test compounds in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add assay buffer.
-
Add the FABP4 protein solution to each well (except for blank wells).
-
Add the fluorescent detection reagent to all wells.
-
Add the serially diluted BMS-309403 or test compounds to the respective wells.
-
Incubate the plate at room temperature for 10 minutes, protected from light.[15]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~475 nm.[15]
-
A decrease in fluorescence intensity in the presence of a test compound indicates displacement of the fluorescent probe from the FABP4 binding pocket, signifying inhibitory activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MCP-1 Release Assay in Macrophages
This ELISA-based assay quantifies the secretion of the pro-inflammatory chemokine MCP-1 from macrophages.
Materials:
-
THP-1 human monocytic leukemia cells or primary macrophages
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) for stimulation (optional)
-
BMS-309403
-
Human MCP-1 ELISA kit
-
Cell culture reagents and supplies
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Pre-treat the differentiated macrophages with various concentrations of BMS-309403 for a specified time (e.g., 1-2 hours).
-
Optionally, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for a further period (e.g., 24 hours) to allow for MCP-1 secretion.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
-
ELISA Protocol (General Outline):
-
Coat a 96-well plate with an anti-human MCP-1 capture antibody overnight.[19]
-
Block the plate to prevent non-specific binding.[19]
-
Add standards and collected cell culture supernatants to the wells and incubate.[19]
-
Wash the plate and add a biotinylated anti-human MCP-1 detection antibody.[19]
-
Wash the plate and add streptavidin-HRP conjugate.[19]
-
Wash the plate and add a TMB substrate solution.[19]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[18]
-
-
Data Analysis:
-
Generate a standard curve using the MCP-1 standards.
-
Calculate the concentration of MCP-1 in the samples based on the standard curve.
-
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol details the detection of the activated (phosphorylated) form of p38 MAPK in cell lysates.
Materials:
-
Cells of interest (e.g., macrophages, myotubes)
-
Stimulus (e.g., fatty acids, LPS)
-
BMS-309403
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the desired stimulus and/or BMS-309403 for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Insulin-Stimulated Glucose Uptake in Myotubes
This assay measures the ability of myotubes to take up glucose in response to insulin, a key indicator of insulin sensitivity.
Materials:
-
Differentiated myotubes (e.g., C2C12 or primary human myotubes)
-
BMS-309403
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radio-labeled 2-deoxy-D-glucose ([3H]2-dG) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Lysis buffer (e.g., NaOH or RIPA)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Treatment:
-
Differentiate myoblasts into myotubes.
-
Pre-treat the myotubes with BMS-309403 for a specified duration.
-
Serum-starve the cells for several hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 20-30 minutes).
-
-
Glucose Uptake:
-
Wash the cells with KRH buffer.
-
Add KRH buffer containing [3H]2-dG or 2-NBDG and incubate for a short time (e.g., 5-10 minutes).
-
-
Lysis and Measurement:
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells.
-
If using [3H]2-dG, measure the radioactivity in the lysates using a scintillation counter.
-
If using 2-NBDG, measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the glucose uptake to the protein concentration of each sample.
-
Compare the insulin-stimulated glucose uptake in the presence and absence of BMS-309403.
-
In Vivo Administration of BMS-309403 in Mice for Atherosclerosis Studies
This protocol outlines the chronic administration of BMS-309403 to a mouse model of atherosclerosis.
Materials:
-
Atherosclerosis-prone mice (e.g., ApoE-/- mice)
-
BMS-309403
-
Vehicle (e.g., 4% Tween 80)
-
Oral gavage needles
-
Animal housing and monitoring equipment
Procedure:
-
Animal Model and Dosing:
-
Use an appropriate mouse model, such as ApoE-/- mice, which spontaneously develop atherosclerotic plaques.[17]
-
Prepare a formulation of BMS-309403 in a suitable vehicle.
-
Administer BMS-309403 or vehicle to the mice daily by oral gavage. A typical dose is 15-30 mg/kg/day.[17]
-
The treatment duration is typically several weeks (e.g., 6 weeks).[17]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and collect blood and tissues.
-
Analyze plasma for lipid profiles (e.g., triglycerides, cholesterol).
-
Dissect the aorta and perform en face analysis of atherosclerotic lesion area after Oil Red O staining.
-
Perform histological analysis of aortic root sections to assess plaque composition.
-
Conclusion
BMS-309403 is an invaluable pharmacological tool for probing the multifaceted functions of FABP4. Its high potency and selectivity allow for the specific investigation of FABP4's role in various physiological and pathological processes. The experimental protocols provided in this guide offer a robust framework for researchers to explore the therapeutic potential of FABP4 inhibition in metabolic and inflammatory diseases. By employing these methodologies, the scientific community can further unravel the intricate signaling networks governed by FABP4 and accelerate the development of novel therapies targeting this critical protein.
References
- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fn-test.com [fn-test.com]
- 3. fujifilmcdi.com [fujifilmcdi.com]
- 4. researchgate.net [researchgate.net]
- 5. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chronic administration of BMS309403 improves endothelial function in apolipoprotein E-deficient mice and in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. raybiotech.com [raybiotech.com]
- 18. ELISA for measurement of monocyte chemoattractant protein-1 (MCP-1/CCL2) in human serum. [protocols.io]
- 19. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
BMS-309403 Sodium: A Technical Guide for Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome is a constellation of conditions, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively increase the risk of developing cardiovascular disease and type 2 diabetes.[1] Adipocyte fatty acid-binding protein 4 (FABP4, also known as aP2) has emerged as a critical mediator at the intersection of metabolic and inflammatory pathways, making it a compelling therapeutic target.[2][3] BMS-309403 is a potent, selective, and orally active small-molecule inhibitor of FABP4.[2][4][5] This technical guide provides an in-depth review of BMS-309403, summarizing its mechanism of action, preclinical data, and the experimental protocols used in its evaluation for metabolic syndrome research.
Introduction to BMS-309403
BMS-309403, with the chemical name 2-(2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)biphenyl-3-yloxy) acetic acid, is a synthetic, high-affinity inhibitor of FABP4.[5] It was developed to competitively bind to the fatty-acid binding pocket of FABP4, thereby inhibiting the binding and transport of endogenous fatty acids and other lipophilic ligands.[2][4][5][6] Its high selectivity for FABP4 over other isoforms, such as FABP3 (muscle) and FABP5 (mal1), has made it a valuable chemical tool for elucidating the specific roles of FABP4 in various pathophysiological processes, including insulin resistance, dyslipidemia, atherosclerosis, and inflammation.[5][7]
Mechanism of Action
FABP4 is predominantly expressed in adipocytes and macrophages.[3] In these cells, it acts as a fatty acid chaperone, regulating lipid homeostasis, trafficking, and signaling. By inhibiting FABP4, BMS-309403 modulates key metabolic and inflammatory pathways.
-
In Adipocytes: FABP4 is involved in lipolysis and the release of fatty acids into circulation. Inhibition by BMS-309403 is expected to reduce systemic free fatty acid (FFA) levels.
-
In Macrophages: FABP4 is a critical component of inflammatory pathways. It promotes cholesterol ester accumulation and activates pro-inflammatory signaling cascades, such as the IKK-NF-κB and JNK-AP-1 pathways, leading to the production of cytokines like monocyte chemoattractant protein-1 (MCP-1).[2] BMS-309403 has been shown to specifically reduce MCP-1 production in a FABP4-dependent manner.[5][7]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by FABP4 and its inhibition by BMS-309403.
Caption: FABP4-mediated pro-inflammatory signaling in macrophages and its inhibition by BMS-309403.
Caption: Potential off-target, FABP-independent activation of AMPK by BMS-309403 in myotubes.
Experimental Workflow
Caption: A typical preclinical workflow for evaluating a FABP4 inhibitor like BMS-309403.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies of BMS-309403.
Table 1: In Vitro Binding Affinity and Potency
| Target | Assay Type | Species | Ki (nM) | IC50 (µM) | Reference |
| FABP4 (aP2) | ANS Displacement | Human, Mouse | < 2 | - | [5][7] |
| FABP3 (Muscle) | ANS Displacement | - | 250 | - | [5][7] |
| FABP5 (mal1) | ANS Displacement | - | 350 | - | [5][7] |
| MCP-1 Release | THP-1 Macrophages | Human | - | ~10-25 | [7] |
ANS: 1,8-anilino-8-naphthalene sulphonate
Table 2: In Vivo Effects in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Dose | Duration | Result | Reference |
| Plasma Triglycerides | BMS-309403 | 30 mg/kg (in diet) | Chronic | Reduced | [7][8][9] |
| Plasma Free Fatty Acids | BMS-309403 | 30 mg/kg (in diet) | Chronic | Reduced | [7][8][9] |
| Insulin Resistance | BMS-309403 | 30 mg/kg (in diet) | Chronic | No significant change | [7][8][9] |
| Glucose Tolerance | BMS-309403 | 30 mg/kg (in diet) | Chronic | No significant change | [7][8][9] |
Table 3: In Vivo Effects in Genetic Models (ob/ob and ApoE-/- Mice)
| Parameter | Model | Dose | Duration | Result | Reference |
| Insulin Sensitivity | ob/ob | 30 mg/kg/day (oral) | 6 weeks | Improved | [5][7] |
| Glucose Tolerance | ob/ob | 30 mg/kg/day (oral) | 6 weeks | Improved | [5][7] |
| Atherosclerotic Lesion Area | ApoE-/- | 30 mg/kg/day (oral) | 8 weeks | Significantly Reduced | [5][6][10] |
| Endothelial Function | ApoE-/- | 15 mg/kg/day (oral) | 6 weeks | Improved | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol 1: In Vitro FABP Binding Assay (ANS Displacement)
-
Objective: To determine the binding affinity (Ki) of BMS-309403 for FABP isoforms.
-
Materials: Recombinant human or mouse FABP4, FABP3, FABP5 proteins; 1,8-anilino-8-naphthalene sulphonate (ANS) fluorescent probe; BMS-309403; assay buffer (e.g., phosphate-buffered saline).
-
Procedure: a. A fixed concentration of the FABP protein is incubated with the fluorescent probe ANS. ANS fluoresces upon binding to the hydrophobic pocket of the FABP. b. Increasing concentrations of the test compound (BMS-309403) are added to the mixture. c. As BMS-309403 displaces ANS from the binding pocket, a decrease in fluorescence intensity is observed. d. Fluorescence is measured using a fluorometer. e. The Ki value is calculated from the IC50 (the concentration of inhibitor required to displace 50% of the probe) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the probe.[5]
Protocol 2: Macrophage MCP-1 Release Assay
-
Objective: To assess the functional effect of BMS-309403 on inflammatory cytokine production.
-
Cell Line: Human monocytic leukemia cell line (THP-1) or primary macrophages.
-
Procedure: a. THP-1 monocytes are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[7] b. Differentiated macrophages are pre-incubated with varying concentrations of BMS-309403 for a set period (e.g., 2 hours).[11] c. Cells can be left unstimulated (basal) or stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce a robust inflammatory response.[7][12] d. After a further incubation period (e.g., 24 hours), the cell culture supernatant is collected. e. The concentration of MCP-1 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit. f. The IC50 value is determined by plotting MCP-1 concentration against the log of the inhibitor concentration.[12]
Protocol 3: In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
-
Objective: To evaluate the effect of BMS-309403 on metabolic parameters in a physiologically relevant model of obesity and insulin resistance.[7][8][9]
-
Animal Model: C57BL/6 mice fed a high-fat diet (HFD), typically 45-60% kcal from fat, for 10-12 weeks to induce obesity.[13]
-
Drug Administration: a. Due to poor oral pharmacokinetics, BMS-309403 is often formulated directly into the high-fat diet at a specified dose (e.g., 30 mg/kg).[7] This ensures continuous drug exposure. b. A control group receives the high-fat diet without the drug. A positive control, such as rosiglitazone, may also be included.[12]
-
Treatment Duration: Typically a chronic study lasting several weeks (e.g., 3-6 weeks).
-
Outcome Measures: a. Metabolic Parameters: At the end of the study, blood is collected following a fasting period. Plasma is analyzed for triglycerides, free fatty acids, glucose, and insulin levels.[7][12][13] b. Glucose and Insulin Tolerance Tests (GTT/ITT): These tests are performed to assess whole-body glucose homeostasis and insulin sensitivity. Mice are fasted, administered a bolus of glucose (for GTT) or insulin (for ITT), and blood glucose is measured at multiple time points.[12]
Discussion and Future Directions
Research on BMS-309403 has yielded significant insights but also highlighted areas of complexity. While the compound consistently demonstrates efficacy in ameliorating dyslipidemia and atherosclerosis in animal models, its effect on insulin resistance is more variable.[2][6] Studies in genetically obese (ob/ob) mice showed improvements in insulin sensitivity, whereas studies in the more translatable diet-induced obesity (DIO) model did not show significant effects on this parameter, despite reducing plasma lipids.[5][7][8][9]
This discrepancy suggests that the role of FABP4 in insulin resistance may be context-dependent or that higher drug exposures are needed in the DIO model. Furthermore, potential off-target effects have been identified. For instance, BMS-309403 has been shown to stimulate glucose uptake in C2C12 myotubes via an FABP-independent activation of the AMP-activated protein kinase (AMPK) signaling pathway.[6]
Future research should focus on:
-
Clarifying the divergent effects on insulin resistance in different preclinical models.
-
Conducting detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.
-
Further investigating potential off-target effects to fully understand the compound's pharmacological profile.
-
Exploring the therapeutic potential of FABP4 inhibition in other related conditions, such as non-alcoholic steatohepatitis (NASH) and diabetic nephropathy.
Conclusion
BMS-309403 sodium is a cornerstone research tool for investigating the role of FABP4 in metabolic syndrome and related pathologies. Its high potency and selectivity have been instrumental in validating FABP4 as a therapeutic target for dyslipidemia and atherosclerosis. While questions remain regarding its impact on insulin resistance, the body of work summarized here provides a robust foundation for researchers and drug developers aiming to target this critical metabolic and inflammatory protein. The detailed protocols and data presented serve as a valuable resource for designing and interpreting future studies in this promising field.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of BMS-309403 on Insulin Resistance Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2).[1][2] FABPs are intracellular lipid chaperones that regulate fatty acid uptake, transport, and metabolism.[3] FABP4, in particular, is highly expressed in adipocytes and macrophages and has been implicated as a critical link between obesity, inflammation, and insulin resistance.[4][5] Consequently, inhibition of FABP4 by compounds like BMS-309403 has been investigated as a potential therapeutic strategy for type 2 diabetes and other metabolic disorders.[4][6] This technical guide provides an in-depth overview of the effects of BMS-309403 on insulin resistance pathways, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling mechanisms.
Core Mechanism of Action and In Vitro Efficacy
BMS-309403 competitively binds to the fatty-acid-binding pocket of FABP4, thereby inhibiting the binding of endogenous fatty acids.[1] This high-affinity interaction forms the basis of its biological activity.
Binding Affinity and Selectivity
BMS-309403 exhibits high affinity and selectivity for FABP4 over other related FABP isoforms, such as FABP3 (heart type) and FABP5 (epidermal type).
| Target | Binding Affinity (Ki) | Reference |
| FABP4 (human and mouse) | <2 nM | [1][2][7][8] |
| FABP3 | 250 nM | [1][2][3][7] |
| FABP5 | 350 nM | [1][2][3][7] |
Cellular Effects on Lipolysis and Inflammation
In cellular assays, BMS-309403 has demonstrated significant effects on key processes related to insulin resistance, namely lipolysis in adipocytes and inflammatory responses in macrophages.
| Cell Type | Assay | Effect of BMS-309403 | Quantitative Data | Reference |
| 3T3-L1 Adipocytes | Basal Lipolysis (Glycerol Release) | Inhibition | More potent than 2 µM rosiglitazone | [3] |
| 3T3-L1 Adipocytes | Isoproterenol-Stimulated Lipolysis | Inhibition | - | [3] |
| Primary Human Adipocytes | Isoproterenol-Stimulated Lipolysis | Dose-dependent inhibition | IC50 > 25 µM | [3] |
| THP-1 Macrophages | Basal MCP-1 Release | Inhibition | - | [3] |
| THP-1 Macrophages | LPS-Stimulated MCP-1 Release | Inhibition | Comparable to 1 µM TAK-242 at 25 µM | [3] |
| Primary Human Macrophages | MCP-1 Release | Reduction | Effect observed at 25 µM | [3] |
In Vivo Studies and Effects on Insulin Resistance
The in vivo effects of BMS-309403 on insulin resistance have yielded somewhat conflicting results, depending on the animal model used.
Genetically Obese (ob/ob) Mice
In leptin-deficient ob/ob mice, a model of genetic obesity and severe insulin resistance, treatment with BMS-309403 has shown significant improvements in glucose metabolism.[3][7][9]
| Parameter | Treatment Details | Outcome | Reference |
| Glucose Tolerance | 6-week treatment | Improved | [7] |
| Insulin Sensitivity | 6-week treatment | Increased | |
| Adipose Tissue JNK1 Activity | - | 40% attenuation | [7] |
Diet-Induced Obese (DIO) Mice
In contrast, studies using diet-induced obese (DIO) mice, a more physiologically relevant model of common human obesity, have shown that while BMS-309403 can ameliorate dyslipidemia, its effects on insulin resistance are less pronounced or absent.[3][10]
| Parameter | Treatment Details | Outcome | Reference |
| Glucose Tolerance | Chronic administration (30 mg/kg) | No significant change | [3][10] |
| Insulin Tolerance | Chronic administration (30 mg/kg) | No significant change | [3][10] |
| Plasma Triglycerides | Chronic administration (30 mg/kg) | Reduced | [3][10] |
| Plasma Free Fatty Acids | Chronic administration (30 mg/kg) | Reduced | [3][10] |
One study did report improved glucose tolerance in DIO mice after 4 weeks of treatment with a higher dose (40 mg/kg) of BMS-309403.[3] The discrepancy in outcomes may be attributable to differences in dose, duration of treatment, and the underlying pathophysiology of the animal models.
Signaling Pathways Modulated by BMS-309403
BMS-309403 influences several signaling pathways implicated in insulin resistance, both through its primary mechanism of FABP4 inhibition and potentially through off-target effects.
FABP4-Mediated Inflammatory Signaling
In adipocytes and macrophages, FABP4 is involved in inflammatory signaling cascades that contribute to insulin resistance. By inhibiting FABP4, BMS-309403 can attenuate these pathways. Specifically, in skeletal muscle, BMS-309403 has been shown to reduce fatty acid-induced endoplasmic reticulum (ER) stress and inflammation by decreasing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), which is upstream of NF-κB activation.[6][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Associations between Fatty Acid-Binding Protein 4–A Proinflammatory Adipokine and Insulin Resistance, Gestational and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The FABP4 Inhibitor BMS-309403: A Technical Guide to its Application in Atherosclerosis Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease characterized by lipid accumulation in the arterial wall, remains a leading cause of cardiovascular disease worldwide. Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, has emerged as a critical player in the pathogenesis of atherosclerosis, primarily through its roles in macrophages and adipocytes.[1] BMS-309403 is a potent and selective small-molecule inhibitor of FABP4 that has demonstrated significant therapeutic potential in preclinical atherosclerosis models.[2][3][4] This technical guide provides an in-depth overview of BMS-309403, its mechanism of action, and its application in established in vivo and in vitro models of atherosclerosis. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting FABP4.
Introduction to BMS-309403 and its Target, FABP4
BMS-309403, chemically known as 2-(2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)biphenyl-3-yloxy) acetic acid, is an orally active and selective inhibitor of FABP4.[2] It competitively binds to the fatty-acid-binding pocket of FABP4, thereby preventing the binding and transport of endogenous fatty acids.[3] The inhibitory constant (Ki) of BMS-309403 for human and mouse FABP4 is less than 2 nM, demonstrating high affinity and potency.[2][3] Its selectivity for FABP4 over other fatty acid-binding proteins, such as FABP3 (muscle) and FABP5 (mal1), is a key attribute, with Ki values of 250 nM and 350 nM, respectively.[2][3]
FABP4 is predominantly expressed in adipocytes and macrophages and plays a crucial role in lipid metabolism and inflammatory responses.[1][5] In macrophages, FABP4 is involved in the uptake of oxidized low-density lipoprotein (oxLDL), intracellular lipid accumulation, and the subsequent formation of foam cells, a hallmark of atherosclerotic lesions.[6][7] Furthermore, FABP4 modulates inflammatory signaling pathways, contributing to the chronic inflammation that drives atherosclerosis progression.[1][7]
Mechanism of Action of BMS-309403 in Atherosclerosis
The therapeutic effects of BMS-309403 in atherosclerosis are multifactorial, primarily stemming from its inhibition of FABP4 in macrophages and endothelial cells.
-
Inhibition of Foam Cell Formation: By blocking FABP4, BMS-309403 reduces the accumulation of cholesterol esters within macrophages, a critical step in the formation of foam cells.[2][8][9] This has been demonstrated in vitro using macrophage cell lines and in vivo in mouse models of atherosclerosis.[8][9]
-
Anti-inflammatory Effects: BMS-309403 has been shown to suppress pro-inflammatory responses in macrophages.[7][10] Treatment with BMS-309403 significantly decreases the production of inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1), a key chemokine in recruiting monocytes to the atherosclerotic plaque.[2][5][11]
-
Improvement of Endothelial Function: Chronic administration of BMS-309403 has been shown to improve endothelial function in apolipoprotein E-deficient (ApoE-/-) mice.[6] This is associated with increased phosphorylation of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide, a vasodilator with anti-atherogenic properties.[6]
Quantitative Data on the Efficacy of BMS-309403 in Atherosclerosis Models
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of BMS-309403 in mouse models of atherosclerosis.
Table 1: Effect of BMS-309403 on Atherosclerotic Lesion Area in ApoE-/- Mice
| Treatment Group | Duration of Treatment | Dosage | Atherosclerotic Lesion Area Reduction (%) | Reference |
| BMS-309403 (Early Intervention) | 12 weeks | 30 mg/kg/day | 45% | [2] |
| BMS-309403 (Late Intervention) | 8 weeks | 30 mg/kg/day | 30% | [2] |
| BMS-309403 | 6 weeks | 15 mg/kg/day | Not directly quantified, but improved endothelial function | [6] |
Table 2: In Vitro Effects of BMS-309403 on Macrophage Function
| Cell Type | Treatment | Endpoint | Result | Reference |
| THP-1 Macrophages | BMS-309403 (25 µM) | MCP-1 Production | Significant decrease | [2] |
| Mouse Peritoneal Macrophages | BMS-309403 (25 µM) | Cholesterol Ester Accumulation | Significant reduction | [2] |
| IL-4 Polarized Human Macrophages | BMS-309403 | VLDL-induced Lipid Accumulation | Reduced | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of BMS-309403 in atherosclerosis models.
In Vivo Atherosclerosis Mouse Model
Objective: To evaluate the effect of BMS-309403 on the development and progression of atherosclerotic lesions in a genetically susceptible mouse model.
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background are a widely used and well-characterized model for spontaneous atherosclerosis.[10][13]
Experimental Design:
-
Early Intervention Study:
-
At 5 weeks of age, male ApoE-/- mice are placed on a Western-type diet (21% fat, 0.15% cholesterol).[2][14]
-
Mice are randomized into two groups: a vehicle control group and a BMS-309403 treatment group.
-
BMS-309403 is administered daily by oral gavage at a dose of 30 mg/kg.[2] The vehicle is typically 4% Tween 80.[6]
-
The treatment continues for 12 weeks.[2]
-
-
Late Intervention Study:
Atherosclerotic Lesion Analysis:
-
At the end of the treatment period, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
The entire aorta is dissected from the heart to the iliac bifurcation.
-
En face analysis: The aorta is opened longitudinally, pinned flat, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.[1][12][15][16][17] The percentage of the aortic surface area covered by lesions is quantified using imaging software (e.g., ImageJ).
-
Aortic root analysis: The heart and the proximal aorta are embedded in Optimal Cutting Temperature (OCT) compound and sectioned. Serial cryosections of the aortic root are stained with Oil Red O and hematoxylin and eosin (H&E).[1][15][17] The lesion area in the aortic sinuses is quantified.
Immunohistochemistry:
-
Aortic root sections are stained with antibodies against macrophage markers such as CD68 to quantify macrophage accumulation within the plaques.[18][19][20]
-
The primary antibody is followed by a biotinylated secondary antibody and visualized using a streptavidin-horseradish peroxidase conjugate and a suitable chromogen.
In Vitro Macrophage Foam Cell Formation Assay
Objective: To assess the direct effect of BMS-309403 on macrophage lipid accumulation and foam cell formation.
Cell Line: The human monocytic cell line THP-1 is a commonly used model for studying macrophage biology.[21][22][23][24][25]
Protocol:
-
Macrophage Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.[22][23]
-
Foam Cell Induction: Differentiated macrophages are incubated with oxidized LDL (oxLDL) at a concentration of 50 µg/mL for 24-48 hours to induce foam cell formation.[26][27]
-
BMS-309403 Treatment: Cells are pre-incubated with BMS-309403 (e.g., at concentrations ranging from 1 to 50 µM) for 1-2 hours before the addition of oxLDL.[27]
-
Lipid Accumulation Analysis:
-
Oil Red O Staining: Cells are fixed with 4% paraformaldehyde and stained with Oil Red O to visualize intracellular lipid droplets.[26] The amount of staining can be quantified by extracting the dye with isopropanol and measuring the absorbance at 510 nm.
-
Cholesterol Esterification Assay: Cells are incubated with [3H]-oleic acid, and the incorporation into cellular cholesterol esters is measured by thin-layer chromatography.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by FABP4 and the experimental workflow for evaluating BMS-309403.
Caption: FABP4 signaling in atherosclerosis.
References
- 1. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
- 2. Histological and Immunohistochemical Analysis of Atherosclerotic Plaques [bio-protocol.org]
- 3. caymanchem.com [caymanchem.com]
- 4. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 5. Synthesis of BMS-309403-related compounds, including [¹⁴C]BMS-309403, a radioligand for adipocyte fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic administration of BMS309403 improves endothelial function in apolipoprotein E-deficient mice and in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BMS-309403 - Focus Biomolecules [mayflowerbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining [jove.com]
- 13. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Fat High Cholesterol Diet (Western Diet) Aggravates Atherosclerosis, Hyperglycemia and Renal Failure in Nephrectomized LDL Receptor Knockout Mice: Role of Intestine Derived Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. umassmed.edu [umassmed.edu]
- 17. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 18. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Macrophage polarization and acceleration of atherosclerotic plaques in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effects of exogenous lipid on THP-1 cells: an in vitro model of airway aspiration? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Proteomic characterisation of perhexiline treatment on THP-1 M1 macrophage differentiation [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 27. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BMS-309403 Sodium for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2.[1][2][3] FABP4 is a cytoplasmic protein highly expressed in adipocytes and macrophages that plays a crucial role in fatty acid uptake, transport, and signaling.[4] By competitively binding to the fatty acid-binding pocket of FABP4, BMS-309403 effectively blocks the binding of endogenous fatty acids.[2][3] This inhibition modulates downstream signaling pathways implicated in inflammation, insulin resistance, and lipid metabolism, making BMS-309403 a valuable tool for in vitro studies in these research areas.
These application notes provide detailed protocols and quantitative data for the use of BMS-309403 sodium in various cell culture models.
Data Presentation
Quantitative Data Summary
The following tables summarize the in vitro efficacy and dosage ranges of BMS-309403 in various cell-based assays.
Table 1: Inhibitory Activity of BMS-309403
| Target | Assay | Ki | Cell Line | IC50 | Reference |
| FABP4 | Ligand Displacement | <2 nM | - | - | [1][3] |
| FABP3 | Ligand Displacement | 250 nM | - | - | [1][3] |
| FABP5 | Ligand Displacement | 350 nM | - | - | [1][3] |
| FABP4 | MCP-1 Release (basal) | - | Differentiated THP-1 Macrophages | Similar to compounds with IC50s in the low µM range | [5] |
| - | Isoproterenol-stimulated Lipolysis | - | Human Primary Adipocytes | >25 µM | [5] |
Table 2: Effective Concentrations of BMS-309403 in Cell-Based Assays
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| THP-1 Macrophages | MCP-1 Release | ≥10 µM | Inhibition of MCP-1 release. | [5] |
| THP-1 Macrophages | PPARγ Protein Expression | 25 µM | Increased PPARγ protein levels. | |
| 3T3-L1 Adipocytes | Lipolysis | 30 µM | Inhibition of isoproterenol-stimulated lipolysis. | [5] |
| C2C12 Myotubes | Glucose Uptake | Not specified | Stimulation of glucose uptake via AMPK activation. | [2] |
| Human Ocular Choroidal Fibroblasts (HCOF) | Mitochondrial and Glycolytic Function | 0.2 - 25 µM | Dose-dependent reduction in mitochondrial and glycolytic functions. | |
| Human Breast Cancer Cells | Cell Viability | 20 µM (in combination with SSO) | Decreased cell viability, proliferation, migration, and invasion. | [6] |
| Primary Human Macrophages | MCP-1 Release | Not specified | Inhibition of MCP-1 release. | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound salt (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the product's molecular weight (typically around 474.55 g/mol for the free acid), calculate the mass of this compound required to prepare a 10 mM stock solution.[1] Note that batch-specific molecular weights may vary.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from BMS-309403 with a molecular weight of 474.55, dissolve 4.75 mg in 1 mL of DMSO.
-
To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[2] Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[3] For the sodium salt, storage at -80°C for 6 months or -20°C for 1 month is recommended.[7]
Protocol for Inhibition of MCP-1 Release in THP-1 Macrophages
Materials:
-
THP-1 monocytic leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) (optional, for stimulated MCP-1 release)
-
Phosphate-buffered saline (PBS)
-
Human MCP-1 ELISA kit
-
24-well tissue culture plates
Procedure:
-
Differentiation of THP-1 Monocytes:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate.
-
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. Differentiated cells will become adherent and exhibit a macrophage-like morphology.
-
-
BMS-309403 Treatment:
-
After differentiation, gently aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS.
-
Add fresh serum-free or low-serum RPMI-1640 medium.
-
Prepare serial dilutions of BMS-309403 from the 10 mM stock solution in the culture medium to achieve final concentrations ranging from 1 µM to 25 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest BMS-309403 treatment.
-
Add the diluted BMS-309403 or vehicle control to the respective wells.
-
For studies on stimulated MCP-1 release, add LPS (e.g., 100 ng/mL) to the wells along with the BMS-309403 treatment.
-
-
Incubation and Sample Collection:
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
-
MCP-1 Measurement:
-
Measure the concentration of MCP-1 in the supernatants using a human MCP-1 ELISA kit according to the manufacturer's instructions.
-
Protocol for Adipocyte Differentiation and Lipid Accumulation Assay (using 3T3-L1 cells)
Materials:
-
3T3-L1 preadipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% bovine calf serum (BCS) (Growth Medium)
-
DMEM with high glucose, supplemented with 10% fetal bovine serum (FBS)
-
Adipogenic cocktail:
-
1 µM Dexamethasone
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
10 µg/mL Insulin
-
-
This compound stock solution (10 mM in DMSO)
-
Oil Red O staining solution
-
Isopropanol
-
12-well tissue culture plates
Procedure:
-
Cell Seeding and Growth to Confluence:
-
Seed 3T3-L1 preadipocytes in 12-well plates in Growth Medium and culture at 37°C in a 5% CO2 incubator.
-
Allow the cells to reach confluence. Maintain the cells at confluence for an additional 2 days to ensure growth arrest.
-
-
Induction of Adipogenesis:
-
On day 0 of differentiation, replace the Growth Medium with Differentiation Medium (DMEM with 10% FBS) containing the adipogenic cocktail (dexamethasone, IBMX, and insulin).
-
Add BMS-309403 at the desired final concentrations (e.g., 1-30 µM) or a vehicle control (DMSO) to the Differentiation Medium.
-
-
Maturation of Adipocytes:
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh BMS-309403 or vehicle.
-
After another 2 days, replace the medium with DMEM containing 10% FBS. Replenish the medium every 2-3 days until the cells are fully differentiated (typically 8-10 days after induction), characterized by the accumulation of lipid droplets. Continue to add fresh BMS-309403 or vehicle with each medium change.
-
-
Oil Red O Staining for Lipid Accumulation:
-
Wash the differentiated adipocytes twice with PBS.
-
Fix the cells with 10% formalin in PBS for 1 hour at room temperature.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O working solution to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the Oil Red O solution and wash the wells 3-4 times with water.
-
-
Quantification of Lipid Accumulation:
-
Visually assess the extent of lipid droplet formation under a microscope.
-
For quantitative analysis, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.
-
Mandatory Visualization
Signaling Pathway of FABP4 Inhibition by BMS-309403
Caption: Signaling pathway affected by BMS-309403.
Experimental Workflow for MCP-1 Inhibition Assay
Caption: Workflow for measuring MCP-1 inhibition.
References
- 1. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS309403 | FABP inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BMS-309403 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of BMS-309403, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4). The following sections detail recommended dosages, administration protocols, and pharmacokinetic data derived from various animal studies.
Summary of In Vivo Dosages and Administration
BMS-309403 has been primarily evaluated in mouse models of metabolic and cardiovascular diseases. The choice of dosage and administration route depends on the specific animal model and experimental goals. Due to its poor oral pharmacokinetics, administration methods are often designed to ensure sustained exposure.
Table 1: BMS-309403 Dosage and Administration in Mouse Models
| Animal Model | Mouse Strain | Dosage | Administration Route | Duration | Key Findings |
| Diet-Induced Obesity (DIO) | C57BL/6J | 3, 10, 30 mg/kg | Diet Admixture | 8 weeks | Reduced plasma triglycerides and free fatty acids. No significant effect on insulin resistance.[1] |
| Diet-Induced Obesity (DIO) | Not Specified | 40 mg/kg | Not Specified | 4 weeks | Improved glucose tolerance.[1] |
| Diet-Induced Obesity (DIO) | Balb/c | 15 mg/kg/day | Oral Gavage | 5 weeks | Negatively affected male reproductive parameters. |
| Atherosclerosis | ApoE-/- | 15 mg/kg/day | Oral Gavage | 6 weeks | Improved endothelial function and reduced atherosclerotic lesion area.[2][3] |
| Genetic Obesity | ob/ob | 30 mg/kg | Diet Admixture | 8 weeks | Minor improvement in insulin tolerance test, but confounded by weight loss.[1] |
| Prostate Cancer | TRAMP | 40 µg/mL | In Drinking Water | Until 20 weeks of age | Attenuated high-fat diet-mediated prostate cancer progression. |
Pharmacokinetic Profile
Table 2: Pharmacokinetic Parameters of BMS-309403 in Mice
| Animal Model | Administration Route | Dose | Cmax (µM) | Time to Cmax (hours) | Plasma Concentration at 6h (µM) | Plasma Concentration at 24h (µM) |
| Diet-Induced Obese Mice | Oral Gavage | 30 mg/kg | 0.99 ± 0.57 | 1 | 0.23 ± 0.10 | 0[1] |
| Diet-Induced Obese Mice | Diet Admixture | 30 mg/kg (for 3 days) | 0.34 ± 0.13 | Not Applicable | Not Applicable | Not Applicable |
Experimental Protocols
Protocol 1: Administration via Oral Gavage
This protocol is suitable for studies requiring precise daily dosing.
Materials:
-
BMS-309403
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO))
-
Gavage needles appropriate for the animal size
Procedure:
-
Preparation of Dosing Solution: Dissolve BMS-309403 in the chosen vehicle to the desired concentration. For example, to achieve a 15 mg/kg dose for a 25g mouse in a 100 µL volume, the concentration would be 3.75 mg/mL. Ensure the solution is homogenous.
-
Animal Handling: Gently restrain the animal.
-
Administration: Insert the gavage needle orally, passing it into the esophagus and down to the stomach. Administer the prepared dose slowly.
-
Monitoring: Observe the animal for any signs of distress post-administration.
Protocol 2: Administration via Diet Admixture
This method is useful for chronic studies to ensure continuous drug exposure, compensating for the short half-life of BMS-309403 when administered orally.
Materials:
-
BMS-309403
-
Powdered rodent diet
-
Mixer
Procedure:
-
Dose Calculation: Determine the total amount of BMS-309403 needed based on the estimated daily food intake of the animals and the target dose (e.g., 30 mg/kg of body weight).
-
Preparation of Medicated Diet:
-
Accurately weigh the calculated amount of BMS-309403.
-
In a mixer, blend the drug with a small portion of the powdered diet until uniformly mixed.
-
Gradually add the remaining diet and continue mixing until a homogenous mixture is achieved.
-
-
Feeding: Provide the medicated diet to the animals ad libitum.
-
Monitoring: Monitor food intake to ensure the desired dose is being administered.
Protocol 3: Administration via Drinking Water
This is an alternative method for chronic administration.
Materials:
-
BMS-309403
-
Drinking water
Procedure:
-
Solubility Check: Ensure BMS-309403 is soluble and stable in water at the desired concentration.
-
Preparation of Medicated Water: Dissolve BMS-309403 in drinking water to the target concentration (e.g., 40 µg/mL).
-
Administration: Replace the regular drinking water with the medicated water.
-
Monitoring: Measure daily water consumption to estimate the drug dosage received by the animals. Prepare fresh medicated water regularly to ensure stability.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BMS-309403 and a typical experimental workflow for in vivo studies.
Caption: Mechanism of action of BMS-309403.
Caption: General experimental workflow for in vivo studies with BMS-309403.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of BMS-309403-related compounds, including [¹⁴C]BMS-309403, a radioligand for adipocyte fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing BMS-309403 Sodium Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of a dimethyl sulfoxide (DMSO) stock solution of BMS-309403 sodium, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4).[1][2] The protocols outlined below are intended to ensure the accurate and reproducible use of this compound in various research applications, including studies of metabolic diseases and inflammation.[3][4] This guide includes detailed information on the chemical properties of BMS-309403, a step-by-step protocol for stock solution preparation, and recommendations for storage and handling to maintain compound integrity. Additionally, relevant signaling pathways and experimental workflows are visualized to aid in experimental design and execution.
Introduction to BMS-309403
BMS-309403 is a biphenyl azole compound that acts as a potent and selective inhibitor of adipocyte fatty acid-binding protein (FABP4 or aP2).[1][5][6] It competitively binds to the fatty acid-binding pocket within the protein, thereby inhibiting the binding of endogenous fatty acids.[1][7][8] BMS-309403 has demonstrated efficacy in preclinical models of atherosclerosis and type 2 diabetes.[2][6] Beyond its primary target, BMS-309403 has been shown to have off-target effects, including the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which stimulates glucose uptake in myotubes.[5][6][9] This dual activity makes it a valuable tool for investigating lipid metabolism, inflammation, and glucose homeostasis.
Quantitative Data for BMS-309403
The following table summarizes the key quantitative data for BMS-309403. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Formal Name | 2-[[2'-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)[1,1'-biphenyl]-3-yl]oxy]-acetic acid | [10] |
| Molecular Formula | C₃₁H₂₆N₂O₃ | [10] |
| Molecular Weight | 474.6 g/mol | [10] |
| CAS Number | 300657-03-8 | [10] |
| Appearance | Crystalline solid | [10] |
| Purity | ≥98% | [10] |
| Solubility in DMSO | 25 mg/mL to 47.45 mg/mL (approx. 52.7 mM to 100 mM) | [2][10] |
| Inhibitory Constant (Ki) | <2 nM for FABP4, 250 nM for FABP3, 350 nM for FABP5 | [1][2] |
| Storage of Powder | Store at -20°C for up to 3 years. | [11] |
| Storage of Stock Solution | Store in aliquots at -20°C for up to 6 months or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [12] |
Experimental Protocol: Preparation of a 50 mM Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro assays.
Materials:
-
This compound salt (powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 23.73 mg of the compound (based on a molecular weight of 474.6 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 50 mM stock solution from 23.73 mg of powder, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[12]
Note on Dilution for Aqueous Solutions: When preparing working solutions in aqueous media (e.g., cell culture medium), it is recommended to perform serial dilutions of the DMSO stock in DMSO first before the final dilution into the aqueous buffer.[13] This helps to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[11][13] Always include a vehicle control (DMSO at the same final concentration) in your experiments.
Visualized Workflows and Signaling Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing BMS-309403 stock solution.
Signaling Pathway of BMS-309403
Caption: Dual signaling effects of BMS-309403.
Conclusion
Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. By following the detailed protocol and handling guidelines presented in this application note, researchers can confidently utilize this potent FABP4 inhibitor in their studies of metabolic and inflammatory signaling pathways. The provided diagrams offer a clear visual representation of the necessary experimental steps and the compound's mechanism of action to further support research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 10. caymanchem.com [caymanchem.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols: BMS-309403 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-309403 is a potent and selective inhibitor of the adipocyte fatty acid-binding protein 4 (FABP4).[1][2][3] It is an orally active compound that has been investigated for its therapeutic potential in metabolic diseases such as atherosclerosis and type 2 diabetes.[4][5] BMS-309403 competitively binds to the fatty-acid-binding pocket within FABP4, thereby inhibiting the binding of endogenous fatty acids.[1][2] This document provides detailed information on the stability and storage of BMS-309403 sodium, along with protocols for its handling and a representative method for assessing its stability.
Data Presentation
Table 1: Storage Conditions and Stability of BMS-309403 and its Sodium Salt
| Form | Storage Temperature | Duration | Notes |
| BMS-309403 (Powder) | -20°C | ≥ 4 years | General recommendation for long-term storage.[6] |
| -20°C | 3 years | ||
| 4°C | 2 years | For shorter-term storage. | |
| BMS-309403 (in Solvent) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][7] |
| -20°C | 6 months | [1] | |
| This compound (in Solvent) | -80°C | 6 months | Sealed storage, away from moisture.[8] |
| -20°C | 1 month | Sealed storage, away from moisture.[7][8] |
Signaling Pathway
BMS-309403 primarily acts by inhibiting FABP4, which is involved in fatty acid uptake and trafficking. This inhibition has downstream effects on inflammatory responses and lipid metabolism.[4] Additionally, BMS-309403 has been shown to have off-target effects, notably the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which is independent of FABP activity and contributes to increased glucose uptake in muscle cells.[4][9][10]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
It is crucial to use fresh, anhydrous solvents for the preparation of BMS-309403 solutions to ensure maximum solubility and stability.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial containing a known mass of this compound. For example, to a vial containing 5 mg of this compound (MW: 496.53 g/mol ), add 1.007 mL of DMSO.
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[11]
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[7][8]
Protocol 2: Representative HPLC Method for Stability Assessment
This protocol provides a general method for assessing the chemical stability of this compound in a solution over time. The specific parameters may need to be optimized for the available instrumentation and specific buffer conditions.
Objective: To determine the percentage of intact this compound remaining in a solution under specific storage conditions over a set period.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid, HPLC grade
-
Incubator or temperature-controlled chamber
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA (or formic acid) in water.
-
Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.
-
Degas both mobile phases before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard in DMSO at a concentration of 1 mg/mL.
-
Prepare the test sample by diluting the this compound stock solution to a final concentration of 50 µg/mL in the desired buffer or medium for the stability study.
-
Prepare a "time zero" sample by immediately diluting the test sample to the injection concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution, for example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of BMS-309403 (typically in the range of 254 nm).
-
Column Temperature: 30°C
-
-
Stability Study:
-
Incubate the prepared test sample solution at the desired storage condition (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Dilute the aliquot to the injection concentration with the initial mobile phase composition.
-
Inject the diluted sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound in the chromatograms at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at time zero.
-
Percentage Remaining = (Peak Area at time 't' / Peak Area at time '0') x 100
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 4. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. BMS309403 | FABP inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols: Utilizing BMS-309403 in the THP-1 Macrophage Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BMS-309403, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), in the human THP-1 macrophage cell line. This document outlines the mechanism of action, key applications, and detailed experimental protocols, supported by quantitative data and visual diagrams of relevant signaling pathways.
Introduction to BMS-309403
BMS-309403 is a small molecule inhibitor that selectively targets FABP4, a key intracellular lipid-binding protein expressed in adipocytes and macrophages.[1][2][3] It competitively inhibits the binding of endogenous fatty acids to FABP4, thereby modulating lipid metabolism and inflammatory signaling pathways.[1] In the context of THP-1 macrophages, a widely used model for studying monocyte and macrophage biology, BMS-309403 serves as a valuable tool to investigate the role of FABP4 in various cellular processes, including inflammation, lipid accumulation, and apoptosis.
Mechanism of Action in THP-1 Macrophages
BMS-309403 exerts its effects on THP-1 macrophages primarily through the inhibition of FABP4. This inhibition leads to the modulation of several downstream signaling pathways. Notably, BMS-309403 has been shown to attenuate pro-inflammatory responses by suppressing the NF-κB signaling pathway and reducing the activation of p38 MAPK.[4][5] Furthermore, it can suppress the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[6] Studies have also implicated FABP4 inhibition by BMS-309403 in the amelioration of NLRP3 inflammasome activation and in influencing the TLR4/p-JNK signaling cascade under specific conditions.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of BMS-309403 in studies involving THP-1 macrophages.
Table 1: Inhibitory Activity of BMS-309403
| Target | Parameter | Value | Reference |
| FABP4 | Ki | <2 nM | [1][2] |
| FABP3 | Ki | 250 nM | [1][2] |
| FABP5 | Ki | 350 nM | [1][2] |
| Basal MCP-1 Release (differentiated THP-1) | IC50 | Similar to other FABP4/5 inhibitors | [2][8] |
Table 2: Effective Concentrations of BMS-309403 in THP-1 Macrophage Assays
| Assay | Effective Concentration | Observed Effect | Reference |
| Inhibition of MCP-1 Release | ≥10 µM | Significant reduction in MCP-1 production | [2] |
| Inhibition of LPS-stimulated MCP-1 Release | 25 µM | Inhibition comparable to 1 µM TAK-242 | [2] |
| Reduction of VLDL-induced Lipid Accumulation | Not specified | Decreased lipid accumulation in IL-4 polarized macrophages | [6] |
| Reversal of Palmitic Acid-induced Apoptosis | Not specified | Reversal of apoptosis, mitochondrial dysfunction, and ROS | [9][10] |
Experimental Protocols
Protocol 1: General Culture and Differentiation of THP-1 Monocytes to Macrophages
This protocol describes the standard procedure for culturing THP-1 monocytes and differentiating them into a macrophage-like phenotype using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain THP-1 monocytes in suspension culture in RPMI-1640 complete medium.
-
Seed the THP-1 cells into the desired culture plates at a density of 5 x 105 cells/mL.
-
To induce differentiation, add PMA to the culture medium to a final concentration of 50 ng/mL.[11]
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator. During this time, the cells will adhere to the plate and differentiate into macrophages.
-
After 48 hours, gently aspirate the PMA-containing medium and wash the adherent macrophages twice with fresh, serum-free RPMI-1640 medium.
-
Add fresh complete RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with BMS-309403 treatment.[11]
Protocol 2: Treatment of Differentiated THP-1 Macrophages with BMS-309403 and Inflammatory Stimulus
This protocol details the treatment of differentiated THP-1 macrophages with BMS-309403, followed by stimulation with Lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
Differentiated THP-1 macrophages in culture plates (from Protocol 1)
-
BMS-309403 stock solution (dissolved in DMSO)[3]
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free RPMI-1640 medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare a working solution of BMS-309403 in serum-free RPMI-1640 medium from the DMSO stock. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included in all experiments.
-
Aspirate the culture medium from the differentiated THP-1 macrophages and wash the cells once with PBS.
-
Add the BMS-309403 working solution (or vehicle control) to the cells at the desired final concentrations (e.g., a dose-response range from 1 µM to 25 µM).
-
Incubate the cells with BMS-309403 for a pre-determined time (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator.
-
Following the pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[12]
-
Incubate the cells for the desired time period (e.g., 4-24 hours) depending on the endpoint being measured (e.g., cytokine secretion, gene expression).
-
After incubation, collect the cell culture supernatant for cytokine analysis (e.g., MCP-1 ELISA) and/or lyse the cells for RNA or protein extraction.
Signaling Pathways Modulated by BMS-309403 in Macrophages
The following diagram illustrates the key signaling pathways in macrophages that are modulated by BMS-309403 through the inhibition of FABP4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 5. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FABP4 facilitates inflammasome activation to induce the Treg/Th17 imbalance in preeclampsia via forming a positive feedback with IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. macrophages thp-1 macrophages: Topics by Science.gov [science.gov]
- 10. thp-1 differentiated macrophages: Topics by Science.gov [science.gov]
- 11. A Biodegradable Mg-Based Alloy Inhibited the Inflammatory Response of THP-1 Cell-Derived Macrophages Through the TRPM7–PI3K–AKT1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Anti-Atherosclerotic Effects of BMS-309403 in the ApoE-/- Mouse Model
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by plaque buildup in arteries, is a leading cause of cardiovascular disease.[1] The apolipoprotein E-deficient (ApoE-/-) mouse is a widely utilized model that spontaneously develops atherosclerotic lesions resembling those in humans, making it invaluable for preclinical research.[1][2] Fatty Acid-Binding Protein 4 (FABP4, or aP2), expressed in adipocytes and macrophages, has emerged as a critical link between metabolic and inflammatory pathways.[3] BMS-309403 is a potent and selective small-molecule inhibitor of FABP4 that competitively binds to its fatty-acid-binding pocket.[3][4] These notes provide a comprehensive overview and detailed protocols for utilizing BMS-309403 in ApoE-/- mouse model studies to investigate its therapeutic potential in atherosclerosis.
Mechanism of Action
BMS-309403 exerts its effects primarily by inhibiting FABP4, which is a key modulator of inflammatory and metabolic processes in macrophages and endothelial cells. In macrophages, FABP4 is involved in cholesterol trafficking and inflammatory signaling.[3] By inhibiting FABP4, BMS-309403 reduces macrophage foam cell formation and suppresses the production of pro-inflammatory cytokines like Monocyte Chemoattractant Protein-1 (MCP-1).[3][5][6] In endothelial cells, elevated FABP4 expression contributes to endothelial dysfunction.[2] BMS-309403 treatment can reverse this by restoring the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO) signaling pathway, thereby improving endothelial function.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative effects of BMS-309403 treatment in the ApoE-/- mouse model as reported in literature.
Table 1: Effect of BMS-309403 on Atherosclerotic Lesion Area
| Study Type | Treatment Group | Lesion Area Reduction (%) | Reference |
|---|---|---|---|
| Early Intervention | BMS-309403 vs. Vehicle | 52.6 | [3] |
| Late Intervention | BMS-309403 vs. Vehicle | 51.0 |[3] |
Table 2: Effect of BMS-309403 on Plasma Lipids and Endothelial Function
| Parameter | Vehicle-Treated ApoE-/- | BMS-309403-Treated ApoE-/- | Wild-Type | Reference |
|---|---|---|---|---|
| Triglycerides (mmol/L) | 0.81 ± 0.08 | 0.58 ± 0.05* | 0.44 ± 0.02 | [2] |
| LDL-C (mmol/L) | 14.5 ± 0.9 | 14.2 ± 1.1 | 0.4 ± 0.04 | [2] |
| HDL-C (mmol/L) | 0.9 ± 0.1 | 1.0 ± 0.1 | 2.1 ± 0.1 | [2] |
| Phosphorylated eNOS (Arbitrary Units) | Significantly Reduced | Increased vs. Vehicle | Baseline | [2] |
| Total eNOS (Arbitrary Units) | Significantly Reduced | Increased vs. Vehicle | Baseline | [2] |
*Statistically significant reduction compared to vehicle-treated group.
Table 3: In Vitro Effects of BMS-309403 on Macrophages
| Parameter | Effect | Concentration | Cell Line | Reference |
|---|---|---|---|---|
| MCP-1 Production | Significant dose-dependent decrease | ≥10 µM | THP-1 | [3][6] |
| Cholesterol Ester Accumulation | 44% Reduction | 25 µM | THP-1 |[3] |
Experimental Protocols
The following are detailed protocols for key experiments involving BMS-309403 in the ApoE-/- mouse model.
Protocol 1: In Vivo Atherosclerosis Study in ApoE-/- Mice
This protocol outlines a late-intervention study to assess the efficacy of BMS-309403 on established atherosclerotic plaques.
-
Animal Model:
-
Use male ApoE-/- mice on a C57BL/6J background.
-
At 5-6 weeks of age, switch mice from a standard chow diet to a high-fat, high-cholesterol "Western" diet (e.g., 21% fat, 0.15% cholesterol) to induce atherosclerosis.[3]
-
Continue the diet for the duration of the study.
-
-
Drug Preparation and Administration:
-
Prepare BMS-309403 sodium in a suitable vehicle (e.g., 0.5% methylcellulose).
-
After 8 weeks on the Western diet (at ~13 weeks of age), randomize mice into two groups: Vehicle control and BMS-309403 treatment.[3]
-
Administer BMS-309403 (e.g., 15 mg/kg/day) or vehicle daily via oral gavage for 6-8 weeks.[2]
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize mice via an approved method.
-
Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
-
Atherosclerotic Lesion Analysis:
-
Clean the aorta of surrounding adipose and connective tissue under a dissecting microscope.
-
Cut the aorta longitudinally, open it, and pin it flat on a black wax surface.
-
Stain the aorta with a filtered Oil Red O solution to visualize lipid-rich plaques.
-
Acquire high-resolution images of the en face preparation.
-
Quantify the lesion area as a percentage of the total aortic surface area using imaging software (e.g., ImageJ).
-
Protocol 2: Assessment of Endothelial Function
This protocol describes the measurement of endothelium-dependent relaxation in aortic rings.
-
Aortic Ring Preparation:
-
Following euthanasia, immediately excise the thoracic aorta and place it in cold Krebs-Ringer bicarbonate solution.
-
Carefully clean the aorta and cut it into 2-3 mm rings.
-
Suspend the aortic rings in an organ bath chamber filled with Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
-
Isometric Tension Measurement:
-
Mount the rings between two stainless steel hooks connected to an isometric force transducer.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~1g.
-
Induce contraction with an agent such as phenylephrine.
-
Once a stable contraction plateau is reached, assess endothelium-dependent relaxation by adding cumulative concentrations of acetylcholine.[2]
-
To assess endothelium-independent relaxation, use a nitric oxide donor like sodium nitroprusside as a control.[2]
-
-
Data Analysis:
-
Express relaxation responses as a percentage of the pre-contracted tension.
-
Compare the dose-response curves between vehicle- and BMS-309403-treated groups.
-
Protocol 3: In Vitro Macrophage Foam Cell Formation Assay
This protocol assesses the ability of BMS-309403 to prevent the transformation of macrophages into lipid-laden foam cells.
-
Cell Culture:
-
Culture a human monocytic leukemia cell line, such as THP-1, in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Differentiate the THP-1 monocytes into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Foam Cell Induction and Treatment:
-
Pre-treat the differentiated macrophages with various concentrations of BMS-309403 (e.g., 10-25 µM) or vehicle for 1-2 hours.[3]
-
Induce foam cell formation by incubating the cells with oxidized low-density lipoprotein (oxLDL) for 24-48 hours in the continued presence of BMS-309403 or vehicle.
-
-
Quantification of Lipid Accumulation:
-
Wash the cells with PBS.
-
Lyse the cells and measure the total cholesterol and cholesterol ester content using a commercial enzymatic assay kit.
-
Alternatively, fix the cells and stain them with Oil Red O to visualize intracellular lipid droplets. Quantify the staining intensity or the percentage of lipid-positive cells.
-
A significant reduction in cholesterol ester content (e.g., 44%) indicates inhibition of foam cell formation.[3]
-
References
- 1. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic administration of BMS309403 improves endothelial function in apolipoprotein E-deficient mice and in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diet-Induced Obesity Models and BMS-309403 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diet-induced obesity (DIO) in animal models, particularly in mice, serves as a cornerstone for investigating the pathophysiology of metabolic diseases and for the preclinical evaluation of novel therapeutic agents. These models effectively mimic human obesity and its associated comorbidities, such as insulin resistance, dyslipidemia, and inflammation. BMS-309403, a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4), has emerged as a promising compound for mitigating the adverse effects of obesity. This document provides detailed application notes and standardized protocols for utilizing DIO models and for assessing the therapeutic efficacy of BMS-309403.
BMS-309403: A Targeted Approach to Metabolic Disease
BMS-309403 is a small molecule inhibitor that specifically targets FABP4, a key protein involved in the intracellular transport of fatty acids and the regulation of inflammatory and metabolic pathways.[1][2][3] Inhibition of FABP4 has been shown to ameliorate dyslipidemia by reducing plasma triglycerides and free fatty acids.[1][2][4] While its effects on insulin resistance in DIO models have been varied, BMS-309403 consistently demonstrates anti-inflammatory properties, notably by reducing the secretion of monocyte chemoattractant protein-1 (MCP-1) from macrophages.[1][5] Furthermore, an off-target effect of BMS-309403 involves the activation of AMP-activated protein kinase (AMPK), which can stimulate glucose uptake in muscle cells.[6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative effects of BMS-309403 treatment in diet-induced obese mice as reported in scientific literature.
Table 1: Effects of BMS-309403 on Plasma Lipids in DIO Mice
| Parameter | Treatment Group | Dosage | Duration | % Change vs. Vehicle | Reference |
| Plasma Triglycerides | DIO Mice | 30 mg/kg | 8 weeks | ↓ Significant Reduction | [1][9] |
| Plasma Free Fatty Acids | DIO Mice | 30 mg/kg | 8 weeks | ↓ Significant Reduction | [1][9] |
Table 2: Effects of BMS-309403 on Glucose Homeostasis in DIO Mice
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Glucose Tolerance Test (GTT) | DIO Mice | 3, 10, 30 mg/kg | 8 weeks | No significant improvement | [1][9] |
| Insulin Tolerance Test (ITT) | DIO Mice | 3, 10, 30 mg/kg | 8 weeks | No significant improvement | [1][9] |
| Fasting Glucose | DIO Mice | 3, 10, 30 mg/kg | 8 weeks | No significant change | [1][9] |
| Fasting Insulin | DIO Mice | 3, 10, 30 mg/kg | 8 weeks | No significant change | [1][9] |
Note: While some earlier studies suggested improvements in glucose tolerance, more recent and detailed investigations in DIO mice have not consistently replicated these findings, indicating that the primary benefits of BMS-309403 in this model are related to lipid metabolism and inflammation rather than direct insulin sensitization.
Table 3: In Vitro Effects of BMS-309403 on MCP-1 Release
| Cell Line | Treatment | Concentration | Effect on MCP-1 Release | Reference |
| THP-1 Macrophages | BMS-309403 | ≥10 µM | ↓ Dose-dependent reduction | [1][5] |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in C57BL/6J Mice
This protocol describes the standardized method for inducing obesity in C57BL/6J mice, a strain known for its susceptibility to weight gain on a high-fat diet.[10][11]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD), typically 60% kcal from fat (e.g., Research Diets D12492)
-
Standard chow diet (for control group)
-
Animal housing with controlled temperature (20-23°C) and a 12-hour light/dark cycle
-
Weighing scale
Procedure:
-
Acclimatize mice for at least one week upon arrival, providing standard chow and water ad libitum.[10]
-
Randomize mice into two groups based on body weight: a control group and a DIO group.
-
Provide the control group with the standard chow diet.
-
Provide the DIO group with the HFD ad libitum.[12]
-
Monitor body weight and food intake weekly for a period of 15-20 weeks.[12] Obesity is typically established when the DIO group shows a significant increase in body weight compared to the control group.
-
Ensure fresh HFD is provided 2-3 times per week to prevent spoilage.[13]
-
House mice individually or in small groups to minimize aggression and ensure accurate food intake measurements.[10]
Protocol 2: Administration of BMS-309403
This protocol outlines the oral administration of BMS-309403 to DIO mice.
Materials:
-
BMS-309403
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of BMS-309403 in the chosen vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg body weight).[1]
-
Administer the BMS-309403 suspension or vehicle to the DIO mice via oral gavage.
-
The typical treatment duration is 6-8 weeks, with daily administration.[1][14]
-
Monitor the body weight and general health of the mice throughout the treatment period.
Protocol 3: Glucose Tolerance Test (GTT)
The GTT assesses the ability of the mice to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal (IP) injection
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Fast the mice for 6-8 hours prior to the test, with free access to water.[15][16]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.[17]
-
Administer a glucose solution via intraperitoneal injection at a dose of 1-2 g/kg of body weight.[17][18]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[17][18]
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
Protocol 4: Insulin Tolerance Test (ITT)
The ITT measures the whole-body insulin sensitivity by assessing the response to an exogenous insulin challenge.
Materials:
-
Insulin solution (e.g., human insulin diluted in sterile saline)
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal (IP) injection
-
Blood collection supplies
Procedure:
-
Fast the mice for 4-6 hours prior to the test, with free access to water.[16][17][19]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer an insulin solution via intraperitoneal injection at a dose of 0.75-1.5 U/kg of body weight.[17][19]
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.[18][19]
-
The percentage decrease in blood glucose from baseline is used to determine insulin sensitivity.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 11. cyagen.com [cyagen.com]
- 12. Diet-induced obesity murine model [protocols.io]
- 13. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 14. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.4. Glucose Tolerance Test Protocol [bio-protocol.org]
- 16. Insulin Tolerance Test in Mouse [protocols.io]
- 17. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols: BMS-309403 Effect on MCP-1 Production Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a key chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation. Elevated levels of MCP-1 are associated with various inflammatory diseases, including atherosclerosis, insulin resistance, and non-alcoholic fatty liver disease. Consequently, targeting the pathways that regulate MCP-1 production is a promising therapeutic strategy for these conditions.
BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4).[1][2][3] FABP4, predominantly expressed in adipocytes and macrophages, is implicated in intracellular fatty acid trafficking and has been shown to play a significant role in inflammation and metabolic diseases.[4][5] By binding to the fatty acid-binding pocket of FABP4, BMS-309403 competitively inhibits the binding of endogenous fatty acids.[1][2] This inhibition has been demonstrated to reduce the production and secretion of MCP-1 from macrophages, highlighting its potential as a therapeutic agent to mitigate inflammation.[1][4][6]
These application notes provide a detailed protocol for assessing the effect of BMS-309403 on MCP-1 production in a macrophage cell culture model.
Data Presentation
The following table summarizes the quantitative data on the effect of BMS-309403 on MCP-1 production in PMA-differentiated THP-1 macrophages.
| Concentration of BMS-309403 | MCP-1 Inhibition (relative to control) | IC₅₀ | Cell Type | Stimulation | Reference |
| ≥10 µM | Dose-dependent decrease | Not specified | PMA-differentiated THP-1 macrophages | Basal | [4] |
| 25 µM | Significant inhibition | Not specified | LPS-activated THP-1 macrophages | LPS | [4] |
| 25 µM | Reduction in MCP-1 release | Not specified | Primary human macrophages | Basal | [4] |
Signaling Pathway
BMS-309403 inhibits FABP4, which in turn can modulate downstream inflammatory signaling pathways. One proposed mechanism for the reduction in MCP-1 production involves the attenuation of stress-activated protein kinase (SAPK) signaling. Specifically, inhibition of FABP4 by BMS-309403 has been shown to reduce the activation of p38 MAPK, a kinase upstream of the transcription factor NF-κB.[7][8] NF-κB is a critical regulator of MCP-1 gene transcription.[9]
Experimental Protocols
Protocol: In Vitro MCP-1 Production Assay Using THP-1 Macrophages
This protocol details the steps to assess the inhibitory effect of BMS-309403 on MCP-1 production in human THP-1 monocytes differentiated into macrophages.
1. Materials and Reagents
-
Human THP-1 monocytic cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
BMS-309403
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Human MCP-1 ELISA Kit
-
96-well cell culture plates, sterile
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
2. Experimental Workflow
3. Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete culture medium.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.
-
Incubate the cells for 48-72 hours. Differentiated macrophages will become adherent.
-
After incubation, carefully aspirate the medium and wash the adherent cells twice with 200 µL of sterile PBS.
4. BMS-309403 Treatment and MCP-1 Induction
-
Prepare a stock solution of BMS-309403 in DMSO. Further dilute the stock solution in serum-free RPMI-1640 medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
-
Add 100 µL of the BMS-309403 dilutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Pre-incubate the cells with BMS-309403 for 1-2 hours at 37°C.
-
To measure the effect on stimulated MCP-1 production, add LPS to a final concentration of 100 ng/mL to the designated wells. For basal MCP-1 production, add an equal volume of serum-free medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
5. Quantification of MCP-1 by ELISA
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants for MCP-1 analysis.
-
Quantify the concentration of MCP-1 in the supernatants using a commercially available Human MCP-1 ELISA kit. Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, samples, and reagents.[10][11][12][13][14]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of MCP-1 in each sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of MCP-1 production for each concentration of BMS-309403 relative to the vehicle-treated control.
-
% Inhibition = [1 - (MCP-1 concentration in treated sample / MCP-1 concentration in vehicle control)] x 100
-
-
If a dose-response is observed, the IC₅₀ value (the concentration of BMS-309403 that inhibits 50% of MCP-1 production) can be calculated using appropriate software (e.g., GraphPad Prism).
Conclusion
The provided protocol offers a robust method for evaluating the inhibitory effect of BMS-309403 on MCP-1 production in a relevant in vitro model. The data and pathway diagrams presented herein serve as a valuable resource for researchers investigating the anti-inflammatory properties of FABP4 inhibitors and their potential therapeutic applications. The significant reduction of MCP-1 by BMS-309403 underscores the importance of the FABP4 pathway in regulating inflammatory chemokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. biovendor.com [biovendor.com]
- 13. krishgen.com [krishgen.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Measuring eNOS Phosphorylation after BMS-309403 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of inflammation. The activity of eNOS is tightly regulated by post-translational modifications, most notably phosphorylation. Phosphorylation of eNOS at serine 1177 (Ser1177) is a key activating event, leading to increased NO production.
BMS-309403 is a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4). Elevated levels of fatty acids and FABP4 are associated with endothelial dysfunction, partly through the downregulation of the eNOS/NO signaling pathway. By inhibiting FABP4, BMS-309403 has been shown to restore eNOS function, making the measurement of eNOS phosphorylation a key readout for its efficacy.
These application notes provide detailed protocols for assessing the effect of BMS-309403 on eNOS phosphorylation in both in vitro and in vivo models.
Data Presentation
Table 1: Summary of BMS-309403 Treatment Effects on eNOS Phosphorylation
| Model System | Treatment | Key Findings | Reference |
| Human Microvascular Endothelial Cells (HMECs) | 50 µM BMS-309403 for 24 hours (in the presence of 0.3 mM palmitate) | Reversed the palmitate-induced reduction in phosphorylated eNOS (Ser1177). | [1] |
| Apolipoprotein E-deficient (ApoE-/-) Mice | 15 mg/kg/day BMS-309403 for 6 weeks | Significantly increased both phosphorylated eNOS (Ser1177) and total eNOS in the aorta. | [1][2] |
Signaling Pathway and Experimental Workflow
BMS-309403 Signaling to eNOS Phosphorylation
References
Application Notes: BMS-309403 and its Impact on In Vitro Lipid Droplet Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as aP2 or A-FABP.[1][2][3] FABP4 is a cytosolic protein predominantly expressed in adipocytes and macrophages that plays a crucial role in the transport and metabolism of fatty acids.[4][5] By competitively binding to the fatty acid-binding pocket of FABP4, BMS-309403 effectively blocks the uptake and trafficking of fatty acids within the cell.[2] This inhibitory action has significant implications for cellular processes reliant on fatty acid flux, most notably the formation and dynamics of lipid droplets. These application notes provide a comprehensive overview of the in vitro effects of BMS-309403 on lipid droplet formation, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
BMS-309403's primary mechanism of action is the competitive inhibition of FABP4.[2] Fatty acids, once inside the cell, are chaperoned by FABPs to various organelles for processes such as esterification into triglycerides for storage in lipid droplets, or for signaling purposes. By blocking this chaperoning function, BMS-309403 is understood to reduce the availability of fatty acids for triglyceride synthesis, thereby impacting lipid droplet formation. Furthermore, FABP4 has been shown to interact directly with hormone-sensitive lipase (HSL), a key enzyme in lipolysis, suggesting that inhibition of FABP4 may also modulate the breakdown of existing lipid droplets.[6]
Impact on Lipid Droplet Formation
In vitro studies have consistently demonstrated that BMS-309403 reduces the accumulation of lipids within cells. Treatment with BMS-309403 leads to a decrease in fatty acid uptake in adipocytes and a reduction in intramyocellular lipid deposits.[2][4] In macrophage cell lines, inhibition of FABP4 by BMS-309403 has been shown to significantly decrease the level of lipid droplets, a process that is crucial for host defense in certain infection models.[7] The primary consequence of FABP4 inhibition by BMS-309403 on lipid metabolism is a reduction in the storage of neutral lipids, which manifests as a decrease in the number and/or size of intracellular lipid droplets.
Quantitative Data Summary
The following tables summarize the quantitative effects of BMS-309403 in various in vitro models.
Table 1: Effect of BMS-309403 on Lipolysis
| Cell Line | Assay | Treatment | Concentration | Effect | Reference |
| 3T3-L1 Adipocytes | Basal Lipolysis (Glycerol Release) | BMS309403 | 10 µM | Inhibition of lipolysis | [1] |
| Human Primary Adipocytes | Isoproterenol-Stimulated Lipolysis | BMS309403 | >25 µM (IC50) | Dose-dependent reduction in lipolysis | [1] |
Table 2: Effect of BMS-309403 on Inflammatory Response
| Cell Line | Assay | Treatment | Concentration | Effect | Reference |
| THP-1 Macrophages | Basal MCP-1 Release | BMS309403 | ≥10 µM | Dose-dependent reduction in MCP-1 release | [1] |
| THP-1 Macrophages | LPS-Stimulated MCP-1 Release | BMS309403 | 25 µM | Inhibition of MCP-1 release | [1] |
| Human Primary Macrophages | MCP-1 Release | BMS309403 | 25 µM | Reduction in MCP-1 release | [1] |
Table 3: Effect of BMS-309403 on Lipid Droplet Formation in Macrophages
| Cell Line | Assay | Treatment | Concentration | Effect | Reference |
| RAW264.7 Macrophages | Lipid Droplet Levels (BODIPY Staining & Flow Cytometry) | BMS309403 | 40 µM | Significant decrease in lipid droplet levels | [7] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of BMS-309403 in lipid metabolism.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 3. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. FABP4-mediated lipid droplet formation in Streptococcus uberis-infected macrophages supports host defence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Cellular Respiration and Fatty Acid Oxidation with BMS-309403 using the Seahorse XF Analyzer
Introduction
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone involved in the transport of fatty acids and the regulation of lipid metabolism and inflammatory responses.[1][2] Its role in various metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, has made it a significant target for therapeutic intervention.[1][3] BMS-309403 is a potent and selective inhibitor of FABP4, binding to its fatty acid-binding pocket with high affinity (Ki < 2 nM).[4][5][6] This inhibition competitively blocks the binding of endogenous fatty acids, thereby modulating downstream metabolic and inflammatory signaling pathways.[5]
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.[7] This application note provides a detailed protocol for utilizing the Seahorse XF Analyzer to investigate the effects of BMS-309403 on cellular metabolism, with a particular focus on fatty acid oxidation (FAO).
Core Applications
-
Metabolic Profiling: Elucidate the metabolic phenotype of cells treated with BMS-309403.
-
Mechanism of Action Studies: Investigate how FABP4 inhibition by BMS-309403 alters cellular energy metabolism.
-
Drug Discovery: Screen for and characterize compounds that modulate fatty acid metabolism via FABP4.
Experimental Overview
This protocol outlines two key Seahorse XF assays: the Cell Mito Stress Test and the Fatty Acid Oxidation (FAO) Assay. The Mito Stress Test provides a comprehensive profile of mitochondrial function, while the FAO Assay specifically measures the cell's capacity to oxidize exogenous long-chain fatty acids.
Materials
-
Seahorse XFe96/XF24 Analyzer (Agilent Technologies)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution (Agilent Technologies)
-
Cell line of interest (e.g., C2C12 myotubes, 3T3-L1 adipocytes, macrophages)
-
Complete cell culture medium
-
Seahorse XF Base Medium (or custom Krebs-Henseleit Buffer)
-
Substrates and inhibitors for Seahorse assays (e.g., glucose, glutamine, pyruvate, oligomycin, FCCP, rotenone/antimycin A, etomoxir, L-carnitine, palmitate-BSA conjugate)
-
Dimethyl sulfoxide (DMSO) for dissolving BMS-309403
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test with BMS-309403 Treatment
This protocol assesses the impact of BMS-309403 on key parameters of mitochondrial function.
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.
2. BMS-309403 Treatment:
-
Prepare a stock solution of BMS-309403 in DMSO.
-
On the day of the assay, prepare fresh dilutions of BMS-309403 in Seahorse XF assay medium. A concentration range of 0.2 µM to 25 µM has been shown to be effective in previous studies.[2][8]
-
Remove the cell culture medium and replace it with the assay medium containing the desired concentrations of BMS-309403 or vehicle control (DMSO).
-
Incubate the plate in a non-CO2 incubator at 37°C for at least one hour prior to the assay.
3. Seahorse XF Analyzer Setup:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare the inhibitor injection solutions (oligomycin, FCCP, rotenone/antimycin A) in Seahorse XF assay medium.
4. Seahorse XF Assay Run:
-
Load the hydrated sensor cartridge with the inhibitor solutions.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors to determine basal respiration, ATP production-coupled respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Protocol 2: Seahorse XF Fatty Acid Oxidation (FAO) Assay with BMS-309403 Treatment
This protocol specifically measures the effect of BMS-309403 on the oxidation of long-chain fatty acids.
1. Cell Seeding and Substrate Limitation:
-
Seed cells as described in Protocol 1.
-
The day before the assay, replace the growth medium with a substrate-limited medium (e.g., base medium with minimal glucose and glutamine) and incubate overnight. This step encourages the cells to utilize fatty acids as a primary energy source.
2. BMS-309403 Treatment:
-
On the day of the assay, replace the substrate-limited medium with FAO assay medium (e.g., KHB supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES).[9]
-
Add the desired concentrations of BMS-309403 or vehicle control to the wells.
-
Incubate in a non-CO2 incubator at 37°C for at least one hour.
3. Seahorse XF Analyzer Setup and Assay Run:
-
Prepare the injection solutions: palmitate-BSA conjugate (or BSA control) and the inhibitors for the Mito Stress Test (oligomycin, FCCP, rotenone/antimycin A). Etomoxir, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), can be used as a positive control for FAO inhibition.
-
Load the sensor cartridge and initiate the assay. The assay will measure the OCR response to the addition of the fatty acid substrate (palmitate) in the presence or absence of BMS-309403.
Data Presentation
The quantitative data from the Seahorse assays should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of BMS-309403 on Mitochondrial Respiration (Mito Stress Test)
| Treatment Group | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | ||||
| BMS-309403 (Low Conc.) | ||||
| BMS-309403 (High Conc.) |
Table 2: Effect of BMS-309403 on Fatty Acid Oxidation (FAO Assay)
| Treatment Group | Baseline OCR (pmol/min) | OCR after Palmitate Addition (pmol/min) | FAO-dependent Respiration (pmol/min) |
| Vehicle Control + BSA | |||
| Vehicle Control + Palmitate | |||
| BMS-309403 + Palmitate | |||
| Etomoxir + Palmitate |
Visualization of Workflows and Pathways
Caption: Experimental workflow for Seahorse assay with BMS-309403 treatment.
References
- 1. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 7. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: BMS-309403 Sodium in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-309403 sodium, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4).
Frequently Asked Questions (FAQs)
Q1: What is BMS-309403 and what is its mechanism of action?
A1: BMS-309403 is a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4). FABP4 is involved in fatty acid uptake and trafficking, and its inhibition has been shown to have therapeutic potential in metabolic diseases and inflammation. BMS-309403 acts by binding to FABP4, preventing it from carrying fatty acids, which in turn can modulate downstream signaling pathways.[1]
Q2: What is the difference between BMS-309403 and this compound?
A2: BMS-309403 is the free acid form of the compound, which is poorly soluble in aqueous solutions. This compound is the sodium salt of the compound, which generally exhibits higher aqueous solubility, making it more suitable for use in cell culture media. One vendor reports a water solubility of 100 mg/mL for the sodium salt.
Q3: What are the primary signaling pathways affected by BMS-309403?
A3: The primary target of BMS-309403 is FABP4. Inhibition of FABP4 can lead to downstream effects on inflammatory signaling, including the p38 MAPK pathway.[1] Additionally, BMS-309403 has been observed to have off-target effects, such as the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in cellular energy homeostasis.[2][3]
Troubleshooting Guide: this compound Solubility Issues
Problem: I am observing precipitation or cloudiness in my cell culture medium after adding this compound.
This is a common issue when working with small molecules in aqueous environments. Here are the potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Exceeding Solubility Limit | Even the sodium salt has a finite solubility in complex media. Verify the final concentration is below the solubility limit in your specific medium. |
| Improper Stock Solution Preparation | An improperly dissolved or too concentrated stock solution can lead to precipitation upon dilution. |
| Rapid Dilution | Adding a concentrated DMSO stock directly and quickly to the aqueous medium can cause the compound to crash out of solution. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. |
| Interaction with Media Components | Components in the serum or media supplements can sometimes interact with the compound, reducing its solubility.[4] |
| pH of the Medium | Although less common with a sodium salt, significant pH shifts in the media could potentially affect solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of sodium salt is approximately 496.54 g/mol ).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[5]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile tubes for dilution
-
Cultured cells ready for treatment
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Crucially, add the stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., 1 µL of stock solution into 999 µL of pre-warmed medium).
-
Remove the existing medium from your cell culture plates.
-
Add the freshly prepared medium containing the desired concentration of this compound to the cells.
-
As a control, treat a set of cells with medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired experimental duration.
Quantitative Data Summary
Table 1: Solubility of BMS-309403 and its Sodium Salt in Various Solvents
| Compound | Solvent | Solubility | Source |
| BMS-309403 | DMSO | ~25 mg/mL[6] | Vendor Data |
| BMS-309403 | DMF | ~30 mg/mL[6] | Vendor Data |
| BMS-309403 | Ethanol | ~30 mg/mL[6] | Vendor Data |
| BMS-309403 | Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[6] | Vendor Data |
| This compound | Water | 100 mg/mL | Vendor Data |
| This compound | DMSO | 50 mg/mL | Vendor Data |
Visualizations
Caption: Inhibition of FABP4 by BMS-309403 blocks fatty acid binding and subsequent pro-inflammatory signaling.
Caption: A typical experimental workflow for using this compound in cell culture experiments.
Caption: Off-target activation of the AMPK signaling pathway by BMS-309403.
References
- 1. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
How to prevent BMS-309403 precipitation in aqueous solution
Welcome to the technical support center for BMS-309403. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing BMS-309403 in their experiments by providing troubleshooting guides and frequently asked questions to prevent common issues such as precipitation in aqueous solutions.
Troubleshooting Guide: Preventing BMS-309403 Precipitation
Researchers may encounter precipitation of BMS-309403 when preparing aqueous solutions for in vitro and in vivo experiments. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: BMS-309403 precipitates out of my aqueous solution.
Root Cause: BMS-309403 is a hydrophobic molecule with very low aqueous solubility.[1][2] Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous buffer or cell culture medium. This is often triggered when a concentrated stock solution (usually in an organic solvent) is diluted into an aqueous medium.
Troubleshooting Workflow:
Caption: A step-by-step workflow to diagnose and resolve BMS-309403 precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of BMS-309403?
BMS-309403 is practically insoluble in water.[1] However, it is soluble in several organic solvents. The table below summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥18.15 mg/mL to 100 mM | [1][3] |
| Ethanol | ≥48.4 mg/mL | [1] |
| DMF | 30 mg/mL | [4] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [4] |
| Phosphate Buffer | Soluble up to 100 µM (potentially kinetically) | [2] |
Q2: How should I prepare a stock solution of BMS-309403?
Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of BMS-309403 powder (Molecular Weight: 474.55 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, high-quality DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.75 mg of BMS-309403 in 1 mL of DMSO.
-
Dissolution: To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period.[1] Ensure the solution is completely clear before use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][5] Stock solutions in DMSO are generally stable for several months at -20°C.[1]
Q3: How do I prevent precipitation when diluting the DMSO stock into my aqueous buffer or cell culture medium?
Precipitation often occurs at this step. Follow these best practices:
-
Final Concentration: Keep the final concentration of BMS-309403 in your aqueous medium as low as your experimental design allows. Studies have shown it to be soluble up to 100 µM in phosphate buffer, which may be due to the kinetic effect of the DMSO co-solvent.[2]
-
Co-solvent Percentage: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in your experiment. However, a small amount of DMSO is necessary to maintain solubility.
-
Dilution Technique: Add the DMSO stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent the formation of localized high concentrations of BMS-309403 that can lead to precipitation.
-
Temperature: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.
Q4: My experiment requires a higher concentration of BMS-309403 in an aqueous solution. What are my options?
If a higher concentration is needed and the above steps are insufficient, consider the following:
-
Use of Surfactants or Co-solvents: For in vivo studies or specific in vitro applications, formulations containing excipients can be used. A common formulation involves a mixture of DMSO, PEG300, Tween80, and saline or ddH₂O.[6]
-
BMS-309403 Sodium Salt: Consider using the sodium salt of BMS-309403, which may exhibit improved aqueous solubility.[7] If using the sodium salt in water, it is recommended to filter and sterilize the solution through a 0.22 µm filter before use.[7]
Q5: What is the underlying signaling pathway of BMS-309403?
BMS-309403 is a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4).[3][8] It competitively binds to the fatty-acid-binding pocket inside the FABP4 protein, thereby inhibiting the binding and transport of endogenous fatty acids.[5] This mechanism is crucial in its effects on metabolic and inflammatory pathways. For example, inhibition of FABP4 can decrease the production of Monocyte Chemoattractant Protein-1 (MCP-1) from macrophages.[1][9]
Caption: Simplified diagram of BMS-309403's inhibitory action on FABP4.
References
- 1. apexbt.com [apexbt.com]
- 2. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS309403 | FABP inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 9. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Optimal concentration of BMS-309403 for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the FABP4 inhibitor, BMS-309403, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-309403 in vitro?
A1: BMS-309403 is a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2). It competitively binds to the fatty-acid-binding pocket within FABP4, thereby inhibiting the binding of endogenous fatty acids.[1] This selectivity is demonstrated by its low nanomolar inhibition constant (Ki) for FABP4 compared to other FABP isoforms like FABP3 and FABP5.[1][2][3][4]
Q2: What is the recommended solvent and how should I prepare a stock solution of BMS-309403?
A2: BMS-309403 is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions.[2][4][5] To prepare a stock solution, dissolve BMS-309403 in fresh, high-quality DMSO to your desired concentration, for instance, 10 mM.[1] For experiments, this stock solution should be further diluted in the appropriate cell culture medium to the final working concentration. To improve solubility, you can warm the solution at 37°C for 10 minutes or use an ultrasonic bath.[6]
Q3: What is a typical working concentration range for BMS-309403 in cell culture experiments?
A3: The optimal concentration of BMS-309403 is highly dependent on the cell type and the specific assay being performed. The effective concentration can range from the nanomolar to the micromolar scale. For example, inhibition of MCP-1 release from THP-1 macrophages has been observed at concentrations of 10 µM and higher, while effects on lipolysis in 3T3-L1 adipocytes were seen at 30 µM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known off-target effects of BMS-309403?
A4: While BMS-309403 is highly selective for FABP4, some off-target effects have been reported. At higher concentrations, it can inhibit FABP3 and FABP5, though with significantly lower potency.[1][2][4] Additionally, one study has shown that BMS-309403 can stimulate glucose uptake in C2C12 myotubes through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, an effect that may be independent of FABP inhibition.[7] Researchers should consider these potential off-target effects when interpreting their results, especially at higher concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of BMS-309403 | Suboptimal Concentration: The concentration of BMS-309403 may be too low for the specific cell type or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM) to determine the EC50 or IC50 for your system. |
| Compound Instability: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. | Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.[1][5] Use freshly prepared dilutions for each experiment. | |
| Low FABP4 Expression: The cell line you are using may not express sufficient levels of FABP4 for BMS-309403 to exert a significant effect. | Confirm FABP4 expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express high levels of FABP4, such as differentiated 3T3-L1 adipocytes or THP-1 macrophages. | |
| High Cell Toxicity or Reduced Viability | High Concentration of BMS-309403: Concentrations above a certain threshold can be cytotoxic. For example, concentrations higher than 50 µM have been shown to reduce the viability of BV-2 microglial cells.[8] | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of BMS-309403 for your specific cell line. Use concentrations below this toxic threshold. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Inconsistent or Variable Results | Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or the final culture medium. | To ensure complete dissolution, warm the stock solution at 37°C for 10 minutes and/or sonicate it briefly before making dilutions.[6] Visually inspect for any precipitate. |
| Cell Passage Number and Health: The responsiveness of cells can change with high passage numbers or if the cells are not healthy. | Use cells with a low passage number and ensure they are in the logarithmic growth phase before starting the experiment. Regularly check for signs of stress or contamination. |
Data Presentation
Table 1: In Vitro Efficacy of BMS-309403 in Various Assays
| Assay | Cell Line | Effective Concentration | Reference |
| Inhibition of Fatty Acid Uptake | Adipocytes | Not specified | [2] |
| Inhibition of MCP-1 Release | THP-1 Macrophages | ≥10 µM | [3] |
| Inhibition of Lipolysis | 3T3-L1 Adipocytes | 30 µM | [3] |
| Inhibition of Lipolysis | Primary Human Adipocytes | IC50 >25 µM | [3] |
| Stimulation of Glucose Uptake | C2C12 Myotubes | Not specified | [2] |
| Reduction of ROS Production | BV-2 Microglia | 50 µM (36% reduction) | [8] |
| Reduction of Nitrite Production | BV-2 Microglia | 50 µM (26.8% reduction) | [8] |
| Decreased Breast Cancer Cell Viability (in combination with SSO) | Human Breast Cancer Cell Lines | 20 µM | [5] |
Table 2: Binding Affinity of BMS-309403 for FABP Isoforms
| FABP Isoform | Inhibition Constant (Ki) | Reference |
| FABP4 (aP2) | <2 nM | [1][2][3][4] |
| FABP3 | 250 nM | [1][2][3][4] |
| FABP5 | 350 nM | [1][2][3][4] |
Experimental Protocols
Protocol 1: Preparation of BMS-309403 Stock Solution
-
Materials: BMS-309403 powder, high-purity Dimethyl Sulfoxide (DMSO).
-
Procedure: a. Allow the BMS-309403 vial to equilibrate to room temperature before opening. b. Aseptically add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. To aid dissolution, gently vortex the vial and, if necessary, warm it at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[6] d. Visually confirm that the powder is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.[1][5]
Protocol 2: General Cell Treatment with BMS-309403
-
Materials: Cells of interest, complete cell culture medium, BMS-309403 stock solution, vehicle control (DMSO).
-
Procedure: a. Plate the cells at the desired density and allow them to adhere and grow according to your standard protocol. b. On the day of treatment, thaw an aliquot of the BMS-309403 stock solution. c. Prepare serial dilutions of the BMS-309403 stock solution in complete cell culture medium to achieve the final desired working concentrations. d. Prepare a vehicle control by diluting the same volume of DMSO in the cell culture medium as used for the highest concentration of BMS-309403. e. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of BMS-309403 or the vehicle control. f. Incubate the cells for the desired period as determined by your experimental design. g. Proceed with your downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation).
Visualizations
Caption: Simplified diagram of BMS-309403 inhibiting FABP4.
Caption: General workflow for in vitro studies with BMS-309403.
Caption: Troubleshooting logic for BMS-309403 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 8. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-309403 Dose-Response Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the dose-response curve of BMS-309403, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is BMS-309403 and what is its primary mechanism of action?
A1: BMS-309403 is a potent, selective, and orally active small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4).[1] It functions by competitively binding to the fatty-acid-binding pocket within the FABP4 protein, thereby preventing the binding of endogenous fatty acids.[1]
Q2: How selective is BMS-309403 for FABP4 over other FABPs?
A2: BMS-309403 exhibits high selectivity for FABP4. The inhibitory constant (Ki) values are <2 nM for FABP4, 250 nM for FABP3 (heart-type FABP), and 350 nM for FABP5 (epidermal-type FABP).[1][2]
Q3: In which cell lines has the activity of BMS-309403 been characterized?
A3: The effects of BMS-309403 have been studied in various cell lines, including THP-1 human monocytic leukemia cells (differentiated into macrophages), 3T3-L1 murine pre-adipocytes (differentiated into adipocytes), human primary adipocytes, and cultured human endothelial cells.[3][4]
Q4: What are the known downstream effects of FABP4 inhibition by BMS-309403 in cells?
A4: Inhibition of FABP4 by BMS-309403 has been shown to decrease the production of monocyte chemoattractant protein-1 (MCP-1) in macrophages, reduce lipolysis in adipocytes, and improve endothelial function.[1][4] In some contexts, it can also stimulate glucose uptake.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of BMS-309403 in various cell-based assays. Note that IC50 values can vary depending on the specific experimental conditions, including cell type, assay endpoint, and incubation time.
| Cell Line/Type | Assay Endpoint | IC50/Ki Value | Reference |
| THP-1 Macrophages | MCP-1 Release | ≥10 µM | [4] |
| 3T3-L1 Adipocytes | Isoproterenol-stimulated lipolysis | >25 µM | |
| Human Primary Adipocytes | Isoproterenol-stimulated lipolysis | >25 µM | |
| Recombinant Human FABP4 | Binding Affinity (Ki) | <2 nM | [1][2] |
| Recombinant Human FABP3 | Binding Affinity (Ki) | 250 nM | [1][2] |
| Recombinant Human FABP5 | Binding Affinity (Ki) | 350 nM | [1][2] |
Experimental Protocols
Protocol 1: General Dose-Response Assay for BMS-309403 using a Cell Viability/Metabolic Activity Readout (e.g., MTT or Alamar Blue)
This protocol provides a general framework for determining the dose-response of BMS-309403. The specific cell type, seeding density, and incubation times should be optimized for your experimental system.
Materials:
-
BMS-309403
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line (e.g., THP-1, 3T3-L1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment and recovery.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of BMS-309403 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[5]
-
-
Cell Treatment:
-
Remove the old medium from the cell plate.
-
Add the medium containing the different concentrations of BMS-309403 to the respective wells.
-
Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability/Metabolic Activity Assessment:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For Alamar Blue Assay:
-
Add Alamar Blue reagent to each well and incubate for 1-4 hours.
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).
-
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[6]
-
Protocol 2: Measuring MCP-1 Secretion from THP-1 Macrophages
This protocol details a specific functional assay to measure the inhibitory effect of BMS-309403 on MCP-1 secretion.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
-
BMS-309403
-
Lipopolysaccharide (LPS) (optional, for stimulated MCP-1 release)
-
Human MCP-1 ELISA kit
-
96-well plates
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells in a 96-well plate.
-
Treat cells with PMA (e.g., 50-100 ng/mL) for 24-48 hours to induce differentiation into macrophages.[7]
-
Wash the cells with fresh medium to remove PMA and rest them for 24 hours.
-
-
BMS-309403 Treatment:
-
Prepare serial dilutions of BMS-309403 in cell culture medium.
-
Treat the differentiated THP-1 macrophages with the desired concentrations of BMS-309403 for a pre-determined time (e.g., 1-24 hours).
-
If investigating stimulated MCP-1 release, add LPS (e.g., 100 ng/mL) along with the inhibitor.[4]
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
-
MCP-1 ELISA:
-
Perform the MCP-1 ELISA on the collected supernatants according to the manufacturer's instructions.[8]
-
-
Data Analysis:
-
Calculate the concentration of MCP-1 in each sample based on the standard curve.
-
Normalize the MCP-1 levels to the vehicle control.
-
Plot the normalized MCP-1 concentration versus the log of the BMS-309403 concentration to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS or water to maintain humidity. |
| No dose-response observed | Incorrect concentration range, inactive compound, cell line does not express FABP4. | Test a wider range of BMS-309403 concentrations. Verify the activity of the compound with a positive control. Confirm FABP4 expression in your cell line via Western blot or qPCR. |
| Unexpected increase in signal at high concentrations in viability assays (MTT/Alamar Blue) | Compound interference with the assay chemistry. | Some compounds can directly reduce MTT or Alamar Blue, leading to false-positive signals.[9][10] It is recommended to run a cell-free control with the compound and the assay reagent to check for direct chemical reactions. If interference is observed, consider washing the cells with PBS to remove the compound before adding the viability reagent or use an alternative viability assay (e.g., crystal violet staining or a cell counting-based method).[11] |
| High background in functional assays (e.g., ELISA) | Non-specific antibody binding, endogenous enzyme activity. | Optimize blocking conditions and antibody concentrations. Ensure appropriate wash steps are performed. |
| Observed phenotype does not correlate with known FABP4 function | Off-target effects of BMS-309403. | Perform a dose-response curve and compare the IC50 for the observed phenotype with the known Ki for FABP4.[12] Use a structurally different FABP4 inhibitor to see if the phenotype is replicated.[12] Consider performing a rescue experiment by overexpressing FABP4.[13] |
Visualizations
Caption: Experimental workflow for determining the dose-response curve of BMS-309403.
Caption: Simplified signaling pathway showing FABP4 inhibition by BMS-309403.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 3. Development of a Radioiodinated Triazolopyrimidine Probe for Nuclear Medical Imaging of Fatty Acid Binding Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. support.collaborativedrug.com [support.collaborativedrug.com]
- 7. M1 and M2 macrophages derived from THP-1 cells differentially modulate the response of cancer cells to etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanopartikel.info [nanopartikel.info]
- 9. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: BMS-309403 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the FABP4 inhibitor, BMS-309403, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo oral administration of BMS-309403?
A1: BMS-309403 is practically insoluble in water, necessitating a vehicle capable of suspending or solubilizing the compound for effective oral delivery. While specific vehicle compositions for BMS-309403 are not always detailed in publications, common and effective vehicles for water-insoluble compounds in rodents include:
-
Aqueous suspensions: A widely used approach involves creating a suspension in an aqueous vehicle containing a suspending agent. A common choice is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water or saline. Sometimes, a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) is added to improve the wettability of the compound and the stability of the suspension.
-
Co-solvent systems: For compounds that are soluble in organic solvents, a co-solvent system can be employed. A frequently cited vehicle for oral gavage consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline or water. The proportions of these components can be adjusted to optimize solubility and minimize toxicity. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] For sensitive animal models, the DMSO concentration may be lowered.[1]
-
Oil-based vehicles: Edible oils such as corn oil can also be used, particularly for highly lipophilic compounds.[2] BMS-309403 can be dissolved in DMSO first and then mixed with corn oil.[1]
It is crucial to perform small-scale formulation trials to determine the optimal vehicle for your specific experimental conditions and to ensure the stability and homogeneity of the BMS-309403 formulation.
Q2: How should the vehicle control be prepared?
A2: The vehicle control group is essential for accurately interpreting the effects of BMS-309403. The vehicle control should be identical in composition to the vehicle used to deliver the drug, and it should be administered in the same volume, by the same route, and on the same schedule as the drug-treated group. For example, if you are using a 0.5% CMC solution with 0.1% Tween 80 to suspend BMS-309403, your vehicle control group will receive a 0.5% CMC solution with 0.1% Tween 80.
Q3: What is a typical dosage and administration frequency for BMS-309403 in mice?
A3: Based on published literature, a common dosage for BMS-309403 administered via oral gavage in mice is in the range of 15 mg/kg to 40 mg/kg of body weight, given once daily.[3][4] The optimal dosage can vary depending on the mouse model, the disease being studied, and the experimental endpoint. It is recommended to consult relevant literature for your specific model or conduct a dose-response study to determine the most effective dose.
Q4: BMS-309403 has precipitated out of my vehicle. What can I do?
A4: Precipitation of BMS-309403 from the vehicle can lead to inaccurate dosing. Here are some troubleshooting steps:
-
Sonication: Use a bath sonicator to break down particles and aid in the formation of a fine, homogenous suspension.[5]
-
Vehicle Optimization: If precipitation persists, you may need to adjust your vehicle composition. For aqueous suspensions, increasing the concentration of the suspending agent (e.g., CMC) or the surfactant (e.g., Tween 80) might help. For co-solvent systems, altering the ratios of DMSO, PEG300, and Tween 80 could improve solubility.
-
Fresh Preparation: It is best practice to prepare the dosing formulation fresh daily to minimize the risk of precipitation and degradation.
-
pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility. However, ensure the final pH is within a physiologically tolerable range for oral administration (typically pH 5-9).[6]
Q5: Are there any known off-target effects of BMS-309403?
A5: While BMS-309403 is a potent and selective inhibitor of FABP4, some studies have reported potential off-target effects. One notable off-target effect is the activation of AMP-activated protein kinase (AMPK) signaling, which is independent of its FABP inhibition.[7] Researchers should be aware of this and consider its potential impact on their experimental outcomes.
Quantitative Data Summary
The following tables summarize key quantitative data for BMS-309403.
Table 1: Solubility of BMS-309403
| Solvent | Solubility |
| Water | Insoluble |
| DMSO | ≥18.15 mg/mL[8], Soluble to 100 mM[1] |
| Ethanol | ≥48.4 mg/mL[8] |
| DMF | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Table 2: In Vivo Study Parameters for BMS-309403 in Mice
| Mouse Model | Administration Route | Dosage | Study Duration | Key Findings | Reference |
| Diet-Induced Obesity (DIO) | Oral gavage / Diet admixture | 3, 10, 30 mg/kg | 8 weeks | Reduced plasma triglycerides and free fatty acids. | [3] |
| ApoE-/- (Atherosclerosis) | Oral gavage | 15 mg/kg/day | 6 weeks | Reduced atherosclerotic lesion area. | [8] |
| High-Fat Diet (HFD) (Osteoarthritis) | Oral gavage | 15 mg/kg/day | 4-6 months | Alleviated cartilage degradation. | [4] |
| Diet-Induced Obesity (Reproductive Effects) | Oral gavage | 15 mg/kg/day | 6 weeks | Negatively affected male reproductive parameters. | [4] |
Experimental Protocols
Protocol 1: Preparation of 0.5% Carboxymethylcellulose (CMC) Vehicle for Oral Gavage
This protocol describes the preparation of a common aqueous suspension vehicle.
Materials:
-
Carboxymethylcellulose sodium salt (low or medium viscosity)
-
Sterile water or 0.9% saline
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh boats
-
Graduated cylinder
Procedure:
-
Weigh out the required amount of CMC powder to make a 0.5% (w/v) solution. For example, to prepare 100 mL of vehicle, weigh 0.5 g of CMC.
-
In a beaker, heat a small portion (e.g., 20-30 mL) of the sterile water or saline to about 60-70°C.
-
Place the beaker on a magnetic stirrer and slowly add the CMC powder to the heated water while stirring vigorously to prevent clumping.
-
Once the CMC is dispersed, add the remaining volume of room temperature sterile water or saline and continue to stir.
-
Stir the solution at room temperature for several hours or overnight until the CMC is fully dissolved and the solution is clear and homogenous.
-
Store the prepared vehicle at 4°C. It is recommended to prepare it fresh weekly.
-
To prepare the BMS-309403 suspension, weigh the required amount of the compound, add a small volume of the 0.5% CMC vehicle to form a paste, and then gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
Protocol 2: Preparation of a DMSO/PEG300/Tween 80/Saline Vehicle
This protocol outlines the preparation of a co-solvent vehicle for compounds with poor aqueous solubility.
Materials:
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of BMS-309403 in the vehicle.
-
Calculate the required volume of each component for the final formulation. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (v/v/v/v).
-
In a sterile conical tube, first dissolve the weighed BMS-309403 powder in the required volume of DMSO. Vortex thoroughly until the compound is completely dissolved.
-
Add the PEG300 to the DMSO solution and vortex until the mixture is homogenous.
-
Add the Tween 80 and vortex again to ensure complete mixing.
-
Finally, add the sterile saline to the mixture and vortex thoroughly. The final solution should be clear. If precipitation occurs, sonication in a water bath may help.
-
This vehicle should be prepared fresh daily before administration. The corresponding vehicle control will consist of the same mixture of DMSO, PEG300, Tween 80, and saline without the BMS-309403.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to BMS-309403.
Caption: A typical experimental workflow for an in vivo study with BMS-309403.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. gadconsulting.com [gadconsulting.com]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of BMS-309403 sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BMS-309403 sodium. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-309403?
BMS-309403 is a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2).[1][2] It competitively binds to the fatty-acid-binding pocket within the interior of FABP4, thereby preventing the binding of endogenous fatty acids.[1][3]
Q2: What are the known on-target effects of BMS-309403?
The inhibition of FABP4 by BMS-309403 has been shown to produce several therapeutic effects in preclinical models. These include improving insulin sensitivity and glucose metabolism in mouse models of obesity and diabetes, reducing atherosclerosis, and improving endothelial function.[2][4] Additionally, it has been observed to decrease the production of monocyte chemoattractant protein-1 (MCP-1) from macrophages.[1][4]
Q3: What are the potential off-target effects of BMS-309403?
While BMS-309403 is highly selective for FABP4, some potential off-target effects have been reported in the literature. These include:
-
Activation of AMP-activated protein kinase (AMPK): BMS-309403 has been shown to stimulate glucose uptake in myotubes through the activation of the AMPK signaling pathway, an effect that appears to be independent of FABP inhibition.[5]
-
Cardiomyocyte function: Some in-vitro studies have suggested that BMS-309403 might have acute cardiac depressant effects.[5] This could be related to the disruption of fatty acid energy supply to cardiomyocytes.[5]
-
Reproductive parameters in males: In a study with obese male mice, administration of BMS-309403 was associated with adverse effects on reproductive parameters, which may be linked to an increase in body weight in the treated group.[6][7]
-
Alteration of lipid metabolite ratios: Treatment with BMS-309403 has been shown to alter the ratio of various lipid species in plasma and adipose tissue.[7]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with BMS-309403.
Issue 1: Unexpected changes in glucose uptake in myotubes.
-
Symptom: You observe an increase in glucose uptake in your C2C12 myotube cell culture after treatment with BMS-309403, which is not consistent with your hypothesis based on FABP4 inhibition alone.
-
Possible Cause: This effect may be due to the off-target activation of the AMPK signaling pathway by BMS-309403.[5]
-
Troubleshooting Steps:
-
Confirm AMPK Activation: Perform a western blot analysis to check for the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Use an AMPK Inhibitor: Co-treat the cells with BMS-309403 and a specific AMPK inhibitor (e.g., Dorsomorphin/Compound C) to see if the glucose uptake effect is reversed.
-
Dose-Response Analysis: Conduct a dose-response experiment to determine the concentration at which BMS-309403 induces AMPK activation.
-
Issue 2: Conflicting results in cardiac function studies.
-
Symptom: In your in-vitro experiments using cardiomyocytes, you observe a decrease in contractility or other signs of cardiac depression upon acute exposure to BMS-309403.
-
Possible Cause: This could be an acute off-target effect of the compound on cardiomyocyte energy metabolism.[5]
-
Troubleshooting Steps:
-
Assess Mitochondrial Function: Evaluate mitochondrial respiration and ATP production in cardiomyocytes treated with BMS-309403.
-
Measure Fatty Acid Oxidation: Directly measure the rate of fatty acid oxidation to determine if it is being impaired.
-
In-Vivo Correlation: If possible, correlate these findings with in-vivo cardiac function assessments in animal models, as the systemic effects might differ from acute in-vitro responses.
-
Issue 3: Inconsistent in-vivo efficacy on metabolic parameters.
-
Symptom: You are not observing the expected improvements in insulin resistance or dyslipidemia in your diet-induced obese mouse model.
-
Possible Cause: The pharmacokinetic properties of BMS-309403 can be poor after oral administration, leading to insufficient drug exposure over a 24-hour period.[4]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Measure plasma drug levels at different time points after administration to determine the pharmacokinetic profile in your specific model.
-
Alternative Dosing Strategy: Consider administering BMS-309403 formulated in the diet to provide more continuous exposure.[4]
-
Vehicle and Formulation: Ensure the vehicle used for administration is appropriate and that the compound is fully solubilized.
-
Data Presentation
Table 1: Inhibitory Potency (Ki) of BMS-309403 against different FABP isoforms.
| FABP Isoform | Ki (nM) |
| FABP4 (aP2) | < 2 |
| FABP3 (Heart) | 250 |
| FABP5 (Epidermal) | 350 |
| (Data sourced from multiple references)[1][3][4] |
Experimental Protocols
Protocol 1: Assessment of MCP-1 Release from THP-1 Macrophages
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS. Differentiate the cells into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
BMS-309403 Treatment: After differentiation, wash the cells and incubate in a fresh serum-free medium containing various concentrations of BMS-309403 (e.g., 1-25 µM) or vehicle control (DMSO).
-
Stimulation (Optional): To assess the effect on stimulated MCP-1 release, add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
MCP-1 Quantification: Measure the concentration of MCP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: In-Vivo Study in a Diet-Induced Obesity Mouse Model
-
Animal Model: Use C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
-
Drug Administration: Prepare BMS-309403 in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage or formulate it into the diet. A typical oral dose is 30 mg/kg.[4]
-
Treatment Period: Administer BMS-309403 or vehicle control daily for a specified period (e.g., 4-8 weeks).
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and free fatty acids.
-
-
Tissue Analysis: At the end of the study, harvest tissues such as liver, adipose tissue, and skeletal muscle for histological analysis and measurement of gene and protein expression.
Visualizations
Caption: On-target effect of BMS-309403 on FABP4 signaling.
Caption: Potential off-target activation of AMPK by BMS-309403.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 6. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: BMS-309403 and Male Reproductive Parameters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of BMS-309403, a selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), on male reproductive parameters. The information is based on findings from preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are using BMS-309403 in our obesity model and have observed unexpected negative effects on male reproductive health. Is this a known issue?
A1: Yes, studies on obese male mice have shown that administration of BMS-309403 can lead to adverse effects on male reproductive parameters.[1][2][3] Contrary to the expected beneficial effects on obesity-related complications, the use of BMS-309403 was associated with a decline in fertility markers.[1][2][3]
Q2: What specific reproductive parameters have been reported to be negatively affected by BMS-309403?
A2: Research in diet-induced obese male mice has demonstrated that BMS-309403 administration can lead to:
-
A significant decrease in serum levels of total testosterone, inhibin-B, and sex hormone binding globulin (SHBG).[1][2]
-
Detrimental changes in testicular histology, including disordered spermatogenesis, as indicated by a lower Johnson Score.[1][2]
-
An increase in pro-apoptotic processes within the testicular tissue.[1]
Q3: What is the proposed mechanism for these adverse reproductive effects?
A3: The negative impacts of BMS-309403 on male reproductive parameters may be linked to an increase in the Lee Index of Obesity (LIO).[1][2] The study noted that mice treated with BMS-309403 experienced a greater increase in body weight compared to the obese control group.[1] This exacerbation of obesity could be a contributing factor to the observed decline in reproductive health. The inhibition of FABP4 may lead to an inhibition of lipolysis and an increase in adipogenesis, further contributing to weight gain.[1]
Q4: Did the administration of BMS-309403 lead to weight loss in the cited studies on obese male mice?
A4: No. In the study investigating male reproductive effects, BMS-309403 administration to diet-induced obese mice resulted in a higher body weight increase compared to the obese control group.[1]
Q5: We are seeing a decrease in serum testosterone in our experimental animals treated with BMS-309403. Is this consistent with published findings?
A5: Yes, a significant decrease in serum total testosterone levels was observed in obese male mice treated with BMS-309403 when compared to control groups.[1][2] This was also accompanied by a decrease in the free androgen index.[1][2]
Q6: How does BMS-309403 affect spermatogenesis according to the available data?
A6: Histological evaluation of testicular tissue in obese male mice treated with BMS-309403 revealed a significant impairment of spermatogenesis.[1] This was quantified using the Johnson Score, which was lower in the drug-treated group compared to both the control and obese control groups, indicating a disruption in the normal development of sperm cells.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected weight gain or increased obesity in male mice treated with BMS-309403. | Inhibition of FABP4 by BMS-309403 may lead to reduced lipolysis and increased adipogenesis.[1] | Carefully monitor body weight and adiposity. Consider that the effects of BMS-309403 on weight may be model-dependent. |
| Decreased serum testosterone and other sex hormone levels. | This is a documented adverse effect of BMS-309403 in obese male mice, potentially secondary to increased obesity.[1][2] | Measure and monitor key reproductive hormones (Total Testosterone, SHBG, Inhibin-B) and the Free Androgen Index throughout the study. |
| Histological evidence of impaired spermatogenesis. | BMS-309403 has been shown to negatively impact testicular tissue, leading to disordered spermatogenesis.[1] | Perform histological analysis of the testes and consider using the Johnson Score to quantify the extent of spermatogenic disruption. Assess markers of apoptosis in testicular tissue. |
| Contradictory results compared to expected anti-obesity effects. | The paradoxical effects on weight gain and reproductive parameters have been specifically reported in a diet-induced obesity model in male mice.[1] | Critically evaluate the experimental model and consider that the effects of BMS-309403 may vary based on the specific context of the study. |
Data Presentation
Table 1: Effect of BMS-309403 on Body Weight and Obesity Index
| Group | Initial Body Weight (g) | Final Body Weight (g) | Lee Index of Obesity (LIO) |
| Control | 25.14 ± 1.51 | 28.21 ± 1.72 | 0.30 ± 0.01 |
| Obese Control | 24.50 ± 1.35 | 40.57 ± 2.02 | 0.34 ± 0.01 |
| Obese Solvent | 24.71 ± 1.40 | 41.21 ± 2.42 | 0.34 ± 0.01 |
| Obese Drug (BMS-309403) | 24.85 ± 1.51 | 44.50 ± 2.50 | 0.35 ± 0.01 |
| Data adapted from Moradi et al., 2020.[1] |
Table 2: Effect of BMS-309403 on Male Reproductive Hormones and Parameters
| Parameter | Control Group | Obese Control Group | Obese Solvent Group | Obese Drug (BMS-309403) Group |
| Total Testosterone (nmol/L) | 10.51 ± 1.25 | 6.21 ± 0.87 | 6.13 ± 0.92 | 5.18 ± 0.75 |
| SHBG (nmol/L) | 85.14 ± 10.21 | 55.28 ± 8.15 | 54.85 ± 7.98 | 48.14 ± 6.52 |
| Free Androgen Index (FAI) | 12.34 ± 1.52 | 11.23 ± 1.35 | 11.17 ± 1.41 | 10.76 ± 1.28 |
| Inhibin-B (pg/mL) | 250.1 ± 28.4 | 185.2 ± 21.3 | 183.7 ± 20.9 | 155.4 ± 18.6 |
| Johnson Score | 9.57 ± 0.22 | 8.21 ± 0.31 | 8.14 ± 0.29 | 7.28 ± 0.25 |
| Data adapted from Moradi et al., 2020.[1] |
Experimental Protocols
1. Animal Model and Induction of Obesity
-
Animals: Male Balb/c mice.
-
Groups: The study included a control group, an obese control group, an obese solvent group, and an obese drug (BMS-309403) group.[1][2]
-
Obesity Induction: Obesity was induced in the relevant groups by feeding a high-sucrose diet.[1][2]
2. BMS-309403 Administration
-
Drug: BMS-309403.
-
Duration: The drug was administered for six weeks after the development of obesity.[1][2]
3. Evaluation of Reproductive Parameters
-
Biochemical Analysis: Blood samples were collected to measure serum levels of total testosterone, sex hormone binding globulin (SHBG), and inhibin-B. The free androgen index (FAI) was also calculated.[1][2]
-
Histological Analysis: Testicular tissues were processed for histological examination. Spermatogenesis was evaluated and scored using the Johnson Score.[1][2]
-
Apoptosis Markers: Testicular tissue was also assessed for markers of apoptosis, such as B-cell lymphoma-2 (Bcl-2) expression.[1][2]
Visualizations
Caption: Proposed pathway of BMS-309403's adverse effects on male reproduction.
Caption: Experimental workflow for assessing BMS-309403's reproductive effects.
References
- 1. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters | Journal of Reproduction & Infertility [publish.kne-publishing.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Investigating BMS-309403 and Insulin Resistance in DIO Mice
This technical support guide addresses potential reasons why the FABP4 inhibitor, BMS-309403, may not improve insulin resistance in diet-induced obese (DIO) mice, a common query encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: My experiment shows that BMS-309403 is not improving insulin resistance in DIO mice. Is this an expected outcome?
A1: Yes, this is a documented outcome in the scientific literature. While BMS-309403, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), has been shown to improve insulin sensitivity in genetically obese leptin-deficient ob/ob mice, it has been observed to not have a significant effect on insulin resistance, glucose levels, or glucose tolerance in the more physiologically relevant diet-induced obese (DIO) mouse model.[1][2][3][4] However, the compound was effective in ameliorating dyslipidemia in DIO mice by reducing plasma triglycerides and free fatty acids.[1][2][3]
Q2: Why does BMS-309403 show different effects on insulin resistance between ob/ob mice and DIO mice?
A2: The exact reasons for the differential effects of BMS-309403 on insulin sensitivity between ob/ob and DIO mouse models have not been fully elucidated. However, the differences in the underlying pathophysiology of these two models are a likely contributing factor. The ob/ob mouse model is characterized by a complete lack of leptin, leading to hyperphagia and severe obesity and insulin resistance. In contrast, the DIO model more closely mimics the development of obesity and insulin resistance in humans, which is driven by a chronic high-fat diet and involves complex interactions between genetic predisposition and environmental factors. The insulin-sensitizing effects observed in mice with a double knockout of FABP4 and FABP5 might be secondary to improvements in lipid metabolism or reduced body weight, suggesting a complex interplay of factors.[1]
Q3: What is the primary mechanism of action of BMS-309403?
A3: BMS-309403 is a potent and selective inhibitor of FABP4.[5] It competitively binds to the fatty-acid-binding pocket of FABP4, thereby inhibiting the binding of endogenous fatty acids.[5][6] FABP4 is highly expressed in adipocytes and macrophages and is involved in the uptake, transport, and metabolism of fatty acids.[1][6] By inhibiting FABP4, BMS-309403 can modulate lipid metabolism and inflammatory responses.[6] For instance, it has been shown to inhibit lipolysis in adipocytes and reduce the release of the pro-inflammatory cytokine MCP-1 from macrophages.[1][6]
Q4: Are there any known off-target effects of BMS-309403 that could influence experimental results?
A4: Yes, BMS-309403 has been reported to have off-target effects. One notable effect is the stimulation of glucose uptake in C2C12 myotubes through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which is independent of FABPs.[7][8] This off-target activity is initiated by an increase in the intracellular AMP:ATP ratio and a decrease in the mitochondrial membrane potential.[8] Such off-target effects could potentially confound the interpretation of in vivo studies and should be considered when analyzing experimental outcomes.
Troubleshooting Guide
Issue: No significant improvement in glucose tolerance or insulin sensitivity in DIO mice treated with BMS-309403.
Possible Causes and Solutions:
-
Mouse Model Selection: The lack of effect on insulin resistance in DIO mice is consistent with published findings.[1][2][3][4]
-
Recommendation: If the primary research question is focused on insulin sensitization by FABP4 inhibition, consider using the ob/ob mouse model, where BMS-309403 has shown efficacy.[1][6] For studies more relevant to human metabolic syndrome, continue with the DIO model but focus on other metabolic parameters like dyslipidemia, where BMS-309403 has demonstrated positive effects.[1][3]
-
-
Pharmacokinetics of BMS-309403: The compound has been noted to have poor oral pharmacokinetics, with plasma levels declining significantly within hours of administration.[1]
-
Recommendation: Ensure the dosing regimen (dose and frequency) is sufficient to maintain adequate plasma concentrations of the compound throughout the study period. Refer to published studies for effective dosing strategies. A study by Lan et al. (2011) administered BMS-309403 at 30 mg/kg via oral gavage.[1]
-
-
Confounding Off-Target Effects: The activation of AMPK by BMS-309403 could independently influence glucose metabolism, potentially masking or altering the effects of FABP4 inhibition.[8]
-
Recommendation: When interpreting results, acknowledge the potential contribution of off-target effects. In vitro experiments using cell types that do not express FABP4 can help to isolate and characterize these off-target activities.
-
Quantitative Data Summary
Table 1: In Vitro Potency of BMS-309403
| Target | Assay | Ki (nM) | Reference |
| FABP4 | Ligand Displacement | < 2 | [6][9] |
| FABP5 | Ligand Displacement | 250 | [1][6] |
| FABP3 | Ligand Displacement | 350 | [1][6] |
Table 2: Effects of BMS-309403 on Metabolic Parameters in DIO Mice
| Parameter | Treatment Group (30 mg/kg) | Outcome | Reference |
| Plasma Triglycerides | BMS-309403 | Reduced | [1][3] |
| Plasma Free Fatty Acids | BMS-309403 | Reduced | [1][3] |
| Insulin Levels | BMS-309403 | No Significant Change | [1][2][3] |
| Glucose Levels | BMS-309403 | No Significant Change | [1][2][3] |
| Glucose Tolerance | BMS-309403 | No Significant Change | [1][2][3] |
Experimental Protocols
Protocol 1: In Vivo Study in DIO Mice
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity and insulin resistance.
-
Compound Administration: BMS-309403 is dissolved in a suitable vehicle (e.g., 10% 1-methyl-2-pyrrolidone and 5% cremophor EL in water).[6] The compound is administered orally (e.g., by gavage) at a specified dose (e.g., 30 mg/kg/day) for the duration of the treatment period (e.g., 4-8 weeks).[1][3] A vehicle control group should be included.
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are given an intraperitoneal injection of glucose (e.g., 1.5 g/kg). Blood glucose levels are measured at baseline and at various time points post-injection (e.g., 15, 30, 60, 120 minutes).[6]
-
Insulin Tolerance Test (ITT): After a short fast (e.g., 4-6 hours), mice are given an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Blood glucose levels are measured at baseline and at various time points post-injection.
-
Plasma Analysis: At the end of the study, blood is collected to measure plasma levels of insulin, triglycerides, and free fatty acids using commercially available assay kits.
-
Protocol 2: In Vitro Macrophage MCP-1 Release Assay
-
Cell Culture: A human macrophage cell line (e.g., THP-1) is differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Differentiated macrophages are treated with various concentrations of BMS-309403 for a specified time.
-
MCP-1 Measurement: The concentration of Monocyte Chemoattractant Protein-1 (MCP-1) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[1][6]
Visualizations
Caption: Mechanism of BMS-309403 action in adipocytes and macrophages.
Caption: Experimental workflow for evaluating BMS-309403 in DIO mice.
Caption: Factors influencing the effect of BMS-309403 on insulin resistance.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 8. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Batch-to-batch variability of BMS-309403 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the FABP4 inhibitor, BMS-309403.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-309403?
A1: BMS-309403 is a potent and selective inhibitor of the Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2.[1][2] It acts as a competitive inhibitor by binding to the fatty-acid-binding pocket within the interior of the FABP4 protein.[3] This prevents the binding of endogenous fatty acids and other ligands. While highly selective for FABP4, it exhibits significantly lower affinity for FABP3 and FABP5.[1][4]
Q2: What are the known off-target effects of BMS-309403?
A2: A notable off-target effect of BMS-309403 is the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which stimulates glucose uptake in myotubes. This action is independent of its FABP inhibitory activity. Researchers should consider this alternative mechanism when interpreting experimental results, particularly in metabolic studies.
Q3: What is the recommended storage and handling for BMS-309403?
A3:
-
Solid Form: The crystalline solid is stable for at least four years when stored at -20°C.[1]
-
Stock Solutions: For long-term storage, stock solutions in DMSO should be kept at -80°C (stable for up to a year) or -20°C (stable for up to six months).[3] It is advisable to use fresh DMSO for preparing solutions, as moisture-absorbing DMSO can reduce the solubility of BMS-309403.[5] For cell-based experiments, it is recommended to warm the DMSO stock solution at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[6]
Q4: Is there a difference between the free acid and sodium salt forms of BMS-309403?
A4: While both the free acid and sodium salt forms are available from suppliers, the literature does not extensively detail differences in their biological activity. The sodium salt may offer different solubility characteristics, particularly in aqueous solutions. Researchers should be consistent with the form used throughout a study to ensure reproducibility.
Q5: What are the typical quality control specifications for BMS-309403?
A5: Most commercial suppliers provide BMS-309403 with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[2][4][7] It is crucial to obtain the certificate of analysis for each specific batch to be aware of the exact purity and any identified impurities.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in in vitro assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of BMS-309403 | - Ensure the compound has been stored correctly at -20°C as a solid and at -80°C as a stock solution in DMSO. - Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single use. |
| Incomplete Dissolution | - Warm the DMSO stock solution to 37°C for 10 minutes and vortex thoroughly before use. An ultrasonic bath can also aid dissolution.[6] - Visually inspect the solution for any precipitate before diluting it into your assay buffer. |
| Precipitation in Aqueous Buffer | - BMS-309403 has low solubility in aqueous solutions.[1] Minimize the final concentration of DMSO in your assay medium. - Prepare working solutions fresh from the DMSO stock for each experiment. |
| Batch-to-Batch Variability | - Always record the lot number of the BMS-309403 used in your experiments. - If you suspect batch variability, obtain a new lot and perform a side-by-side comparison with the previous lot in a standardized assay. - Review the certificate of analysis for both batches, paying close attention to purity and any listed impurities. |
Issue 2: Discrepancies in in vivo efficacy compared to published data.
| Potential Cause | Troubleshooting Steps |
| Differences in Experimental Conditions | - One study noted that discrepancies in in vivo results could be due to differences in dosage, route of administration (e.g., oral gavage vs. diet admixture), and treatment duration.[8] Carefully review and align your experimental protocol with the cited literature. |
| Compound Formulation and Vehicle | - The choice of vehicle for in vivo administration can impact the bioavailability of BMS-309403. Ensure the vehicle is appropriate and consistent with established protocols. |
| Metabolic Instability | - The pharmacokinetic properties of BMS-309403 can vary between animal models. Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific model. |
Quantitative Data Summary
Table 1: Inhibitory Activity of BMS-309403
| Target | Ki Value | Reference(s) |
| FABP4 | < 2 nM | [1][4] |
| FABP3 | 250 nM | [1][4] |
| FABP5 | 350 nM | [1][4] |
Table 2: Physicochemical Properties of BMS-309403
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₂₆N₂O₃ | [1][7] |
| Molecular Weight | 474.55 g/mol | [4][7] |
| Purity (Typical) | ≥98% (HPLC) | [2][4][7] |
| Solubility in DMSO | 25-100 mM | [1][4][7] |
| Solubility in Ethanol | ~30 mg/mL | [1] |
| Aqueous Solubility | Low | [1] |
Key Experimental Protocols
Protocol 1: In Vitro MCP-1 Release Assay in THP-1 Macrophages
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS. Differentiate the monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
BMS-309403 Treatment: After differentiation, replace the medium with fresh serum-free medium. Pre-treat the cells with various concentrations of BMS-309403 (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 2 hours.
-
Stimulation: For stimulated MCP-1 release, add Lipopolysaccharide (LPS) to the medium and incubate for 24 hours. For basal release, no stimulant is added.
-
Quantification of MCP-1: Collect the cell culture supernatant and measure the concentration of Monocyte Chemoattractant Protein-1 (MCP-1) using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the MCP-1 concentrations to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vivo Glucose Tolerance Test (GTT) in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Use a suitable mouse model, such as C57BL/6J mice fed a high-fat diet for a specified number of weeks to induce obesity and insulin resistance.
-
BMS-309403 Administration: Administer BMS-309403 or vehicle control to the mice via the desired route (e.g., oral gavage) at the specified dose and for the designated treatment period.
-
Fasting: Before the GTT, fast the mice overnight (typically 6-8 hours) with free access to water.
-
Baseline Glucose Measurement: Measure the baseline blood glucose level from a tail snip using a glucometer.
-
Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for both the BMS-309403 treated and vehicle control groups. A statistically significant reduction in the AUC indicates improved glucose tolerance.
Visualizations
Caption: FABP4 signaling pathway and the inhibitory action of BMS-309403.
Caption: General experimental workflow for using BMS-309403.
Caption: Troubleshooting logic for inconsistent BMS-309403 results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. FABP4 Inhibitor The FABP4 Inhibitor, also referenced under CAS 300657-03-8, controls the biological activity of FABP4. | 300657-03-8 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of BMS-309403 solutions
This guide provides best practices for the long-term storage and handling of BMS-309403 solutions to ensure compound integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should solid BMS-309403 be stored?
For long-term stability, solid BMS-309403 should be stored at -20°C.[1] One supplier suggests that the solid compound can be stored for up to 3 years at -20°C or 2 years at 4°C.[2]
Q2: What is the recommended solvent for preparing BMS-309403 stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of BMS-309403.[1][3] Ethanol and Dimethylformamide (DMF) are also suitable solvents.[4] The compound is insoluble in water.[1]
Q3: What is the best practice for storing BMS-309403 stock solutions?
It is highly recommended to use BMS-309403 solutions shortly after preparation and to avoid long-term storage.[1] If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C. For DMSO stock solutions, storage at -20°C for up to 6 months or at -80°C for up to one year is suggested.[2] Another source suggests storage of stock solutions below -20°C for several months.[1] For the sodium salt of BMS-309403 in solution, storage is recommended for 1 month at -20°C or 6 months at -80°C.[5]
Q4: My BMS-309403 is not fully dissolving. What should I do?
If you encounter solubility issues, you can warm the solution at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[1] It is also crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of BMS-309403.[3]
Q5: Can I store working solutions of BMS-309403?
For optimal results, especially for in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles. | Store aliquots at -80°C. Avoid repeated freezing and thawing. Before use, gently warm the vial to 37°C and vortex to ensure the compound is fully dissolved. |
| Inconsistent experimental results. | The compound may have degraded due to improper storage or handling of the solution. | Prepare fresh stock solutions from solid compound. Ensure proper storage conditions are maintained for both solid and solution forms. Aliquot stock solutions to minimize contamination and degradation. |
| Difficulty dissolving the compound. | The solvent may have absorbed moisture, or the concentration is too high. | Use fresh, anhydrous DMSO.[3] To aid dissolution, warm the solution at 37°C for 10 minutes or sonicate.[1] Refer to the solubility data to ensure you are not exceeding the maximum concentration. |
Quantitative Data Summary
| Parameter | Solvent | Value | Reference |
| Solubility | DMSO | >18.15 mg/mL | [1] |
| DMSO | 25 mg/mL | [4] | |
| DMSO | 47.45 mg/mL (100 mM) | ||
| DMSO | 95 mg/mL (200.18 mM) | [3] | |
| DMSO | 175 mg/mL (368.77 mM) | [2] | |
| DMF | 30 mg/mL | [4] | |
| Ethanol | 30 mg/mL | [4] | |
| Ethanol | ≥48.4 mg/mL | [1] | |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [4] | |
| Storage (Solid) | -20°C | ≥ 4 years | [4] |
| -20°C | 3 years | [2] | |
| 4°C | 2 years | [2] | |
| Storage (Solution in DMSO) | -20°C | Several months | [1] |
| -20°C | 6 months | [2] | |
| -80°C | 1 year | [2] | |
| Storage (Sodium Salt Solution) | -20°C | 1 month | [5] |
| -80°C | 6 months | [5] |
Experimental Protocols
Protocol for Preparing and Storing a 10 mM DMSO Stock Solution of BMS-309403
-
Preparation:
-
Allow the solid BMS-309403 vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of BMS-309403 (Molecular Weight: 474.55 g/mol ) in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[1]
-
-
Storage:
-
Use:
-
When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.
-
Vortex briefly before diluting to the final working concentration in your experimental buffer or media.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for BMS-309403 solution issues.
References
Validation & Comparative
Validating BMS-309403 On-Target Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BMS-309403 with other alternatives for studying Fatty Acid Binding Protein 4 (FABP4) biology. It includes detailed experimental protocols and supporting data to objectively assess its on-target effects in a cellular context.
BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2).[1][2] It competitively binds to the fatty acid-binding pocket of FABP4, thereby inhibiting the binding of endogenous fatty acids.[1] This guide outlines key cellular assays to validate the on-target effects of BMS-309403 and compares its activity with other commercially available FABP inhibitors.
Comparative Analysis of FABP Inhibitors
The selection of an appropriate FABP inhibitor is critical for specific research applications. The following table summarizes the key quantitative data for BMS-309403 and other notable FABP inhibitors, providing a basis for comparison.
| Inhibitor | Target FABP(s) | Ki (nM) | IC50 (µM) | Kd (nM) | Notes |
| BMS-309403 | FABP4 | <2 | - | 4 | Highly potent and selective for FABP4 over FABP3 (250 nM) and FABP5 (350 nM).[1][2] |
| HTS01037 | FABP4 | 670 | - | - | A potent ligand of adipocyte FABP.[3] |
| Compound 2 | FABP4, FABP5 | - | 22 (lipolysis) | 10 (FABP4), 520 (FABP5) | A potent dual FABP4 and FABP5 inhibitor.[4][5] |
| Compound 3 | FABP4, FABP5 | - | - | 20 (FABP4), 560 (FABP5) | A potent dual FABP4 and FABP5 inhibitor.[5] |
| SBFI-26 | FABP5, FABP7 | 900 (FABP5), 400 (FABP7) | - | - | A well-characterized, potent FABP5 inhibitor often used as a positive control.[6] |
| RO6806051 | FABP4, FABP5 | 11 (hFABP4), 86 (hFABP5) | - | - | A potent dual inhibitor of FABP4 and FABP5.[5] |
Key Experiments for On-Target Validation
To confirm the on-target effects of BMS-309403 in a cellular setting, a series of well-defined experiments are recommended. These assays are designed to measure the functional consequences of FABP4 inhibition.
Inhibition of Lipolysis in Adipocytes
Principle: FABP4 plays a crucial role in regulating lipolysis in adipocytes. Inhibition of FABP4 is expected to decrease the release of glycerol and free fatty acids from fat cells following stimulation.[7]
Experimental Protocol:
-
Cell Culture: Differentiated 3T3-L1 adipocytes are a suitable model system.[4]
-
Pre-treatment: Pre-incubate the differentiated adipocytes with varying concentrations of BMS-309403 or a vehicle control for a specified period.
-
Stimulation: Induce lipolysis by adding a β-adrenergic agonist, such as isoproterenol.[7]
-
Sample Collection: After incubation, collect the cell culture medium.
-
Quantification: Measure the concentration of glycerol or free fatty acids in the medium using a commercially available colorimetric or fluorometric assay kit.
-
Analysis: A dose-dependent reduction in glycerol and/or free fatty acid release in the presence of BMS-309403 indicates successful target engagement and functional inhibition of FABP4.
Reduction of MCP-1 Secretion in Macrophages
Principle: FABP4 is expressed in macrophages and is involved in inflammatory responses. Inhibition of FABP4 has been shown to decrease the secretion of the pro-inflammatory chemokine MCP-1.[1][4]
Experimental Protocol:
-
Cell Culture: Differentiated THP-1 macrophages are a commonly used cell line for this assay.[1][4]
-
Treatment: Treat the macrophages with BMS-309403 at various concentrations for 24 hours. In some experimental setups, cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4]
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of MCP-1 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Analysis: A dose-dependent decrease in MCP-1 secretion upon treatment with BMS-309403 validates its anti-inflammatory on-target effect.
Modulation of Downstream Signaling Pathways
Principle: FABP4 inhibition can impact various downstream signaling pathways involved in inflammation and metabolism. For instance, BMS-309403 has been shown to reduce the activation of p38 MAPK in skeletal muscle cells, a key pathway in endoplasmic reticulum (ER) stress-associated inflammation.[8]
Experimental Protocol:
-
Cell Culture and Treatment: Culture relevant cells (e.g., C2C12 myotubes for metabolic studies) and treat with BMS-309403.[8] For inducing a specific response, cells can be co-treated with an agonist like palmitate to induce ER stress.[8]
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Perform Western blot analysis to detect the phosphorylation status of key signaling proteins (e.g., phospho-p38 MAPK, total p38 MAPK, phospho-AKT, total AKT).
-
Analysis: A decrease in the ratio of phosphorylated to total protein for a specific signaling molecule following BMS-309403 treatment indicates modulation of that pathway.
Considerations for Off-Target Effects
While BMS-309403 is highly selective for FABP4, it is essential to consider potential off-target effects. For example, some studies suggest that BMS-309403 can stimulate glucose uptake in C2C12 myotubes through an FABP-independent activation of AMP-activated protein kinase (AMPK).[3] Researchers should include appropriate controls, such as using cells that do not express FABP4 or employing structurally different FABP4 inhibitors, to confirm that the observed effects are indeed mediated by FABP4 inhibition.
By employing the outlined experimental strategies and considering the comparative data, researchers can confidently validate the on-target effects of BMS-309403 in their specific cellular models, contributing to a more robust understanding of FABP4 biology and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Targeting the fatty acid binding proteins disrupts multiple myeloma cell cycle progression and MYC signaling | eLife [elifesciences.org]
- 7. benchchem.com [benchchem.com]
- 8. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling In Vivo Efficacy Biomarkers for the FABP4 Inhibitor BMS-309403: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of BMS-309403, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), with alternative FABP inhibitors. The content is designed to facilitate objective performance assessment through the presentation of experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Executive Summary
BMS-309403 has demonstrated significant efficacy in preclinical animal models of metabolic disease, primarily through its targeted inhibition of FABP4. This guide synthesizes available data on its impact on key biomarkers related to insulin resistance, dyslipidemia, and inflammation, and contrasts its performance with that of dual FABP4/5 inhibitors and other selective FABP4 inhibitors. While BMS-309403 shows robust effects on lipid profiles, its impact on insulin sensitivity in diet-induced obesity models has yielded conflicting results, highlighting the nuanced role of FABP4 inhibition in different pathological contexts.
Comparative In Vitro and In Vivo Performance
The following tables summarize the quantitative data from preclinical studies comparing BMS-309403 with other notable FABP inhibitors.
Table 1: In Vitro Potency of FABP Inhibitors
| Compound | Target(s) | Binding Affinity (Ki/IC50) | Lipolysis Inhibition (IC50) in 3T3-L1 Adipocytes | Reference |
| BMS-309403 | FABP4 | <2 nM (Ki) | >25 µM | [1][2] |
| Compound 2 | FABP4/5 | Not Reported | ~22 µM | [1] |
| Compound 3 | FABP4/5 | Not Reported | Not Reported | [1] |
| HTS01037 | FABP4 | 670 nM (Ki) | Not Reported | [1] |
Table 2: In Vivo Efficacy of FABP Inhibitors in Diet-Induced Obese (DIO) Mice
| Compound (Dose) | Treatment Duration | Change in Plasma Triglycerides | Change in Plasma Free Fatty Acids | Effect on Glucose Tolerance | Reference |
| BMS-309403 (30 mg/kg/day) | 8 weeks | ~25% decrease | ~20% decrease | No significant improvement | [1] |
| Compound 3 (10 mg/kg/day) | 8 weeks | ~20% decrease | ~30% decrease | No significant improvement | [1] |
| Compound 3 (30 mg/kg/day) | 8 weeks | ~35% decrease | ~40% decrease | No significant improvement | [1] |
Key Biomarkers for BMS-309403 Efficacy
Several biomarkers have been identified to monitor the in vivo efficacy of BMS-309403:
-
Plasma Lipids: A significant reduction in plasma triglycerides and free fatty acids is a primary indicator of BMS-309403 activity.[1]
-
Inflammatory Cytokines: Decreased levels of circulating pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), are indicative of the anti-inflammatory effects of FABP4 inhibition.
-
Glucose and Insulin Levels: While variable in DIO models, changes in fasting glucose and insulin levels, as well as responses to a glucose tolerance test, are critical efficacy markers in other models of insulin resistance.[3]
-
Lipidomic Profile: A specific lipid signature in the plasma has been proposed as a potential acute biomarker for BMS-309403 action, though the specific lipid species require further validation.[4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a potential biomarker for FABP4 inhibition: the power of lipidomics in preclinical drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BMS-309403 Sodium and Other FABP4 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of BMS-309403 sodium with other fatty acid-binding protein 4 (FABP4) inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel therapeutics targeting metabolic and inflammatory diseases.
Fatty acid-binding protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, has emerged as a significant therapeutic target for a range of conditions, including type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease.[1] FABP4 is primarily expressed in adipocytes and macrophages, where it plays a crucial role in the transport of fatty acids and the regulation of lipid metabolism and inflammatory responses.[1][2] Inhibition of FABP4 is a promising strategy to mitigate the pathological processes associated with these diseases.[1] BMS-309403 is a potent and selective small-molecule inhibitor of FABP4 and has been extensively studied.[3] This guide provides a detailed comparison of BMS-309403 with other notable FABP4 inhibitors.
Quantitative Comparison of FABP4 Inhibitors
The following tables summarize the in vitro potency and selectivity of BMS-309403 in comparison to other FABP4 inhibitors. The data is compiled from various studies to provide a comprehensive overview.
Table 1: In Vitro Binding Affinity and Selectivity of FABP4 Inhibitors
| Compound | Target(s) | Ki (nM) | Selectivity vs. FABP3 | Selectivity vs. FABP5 | Reference |
| BMS-309403 | FABP4 | < 2 | > 125-fold | > 175-fold | [4][5][6][7][8] |
| FABP3 | 250 | [4][5][6][7][8] | |||
| FABP5 | 350 | [4][5][6][7][8] | |||
| HTS01037 | FABP4 | 670 | ~13.6-fold | ~5-fold | [4] |
| FABP3 | 9,100 | [4] | |||
| FABP5 | 3,400 | [4] | |||
| Compound 2 | FABP4/5 | 10 (Kd) | > 52-fold | ~0.07-fold | [4] |
| FABP3 | 520 (Kd) | [4] | |||
| FABP5 | 1,400 (IC50) | [4] | |||
| Compound 3 | FABP4/5 | 20 (Kd) | > 28-fold | ~0.2-fold | [4] |
| FABP3 | 560 (Kd) | [4] | |||
| FABP5 | 4,300 (IC50) | [4] | |||
| Biovitrum 2a | FABP4 | 60 (Kd) | ~14.5-fold | ~18.5-fold | [4] |
| FABP3 | 870 (Kd) | [4] | |||
| FABP5 | 11,100 (IC50) | [4] |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity, where a lower value indicates higher affinity. IC50 values represent the concentration of an inhibitor required to reduce a biological activity by half.
Table 2: Cellular Activity of FABP4 Inhibitors
| Compound | Assay | Cell Type | IC50 (µM) | Reference |
| BMS-309403 | Lipolysis Inhibition | Human Primary Adipocytes | > 25 | [4] |
| MCP-1 Release Inhibition | THP-1 Macrophages | Similar to Compound 2 & 3 | [4] | |
| Compound 2 | Lipolysis Inhibition | Human Primary Adipocytes | 22 | [4] |
| MCP-1 Release Inhibition | THP-1 Macrophages | Similar to BMS-309403 & Compound 3 | [4] | |
| Compound 3 | Lipolysis Inhibition | Human Primary Adipocytes | Not reported | [4] |
| MCP-1 Release Inhibition | THP-1 Macrophages | Similar to BMS-309403 & Compound 2 | [4] | |
| HTS01037 | Osteoclast Differentiation | Bone Marrow Macrophages | 0.89 | [9] |
Signaling Pathways Modulated by FABP4 Inhibition
BMS-309403 and other FABP4 inhibitors exert their effects by modulating several key signaling pathways involved in inflammation and metabolic regulation.
Caption: Key signaling pathways modulated by FABP4 inhibitors like BMS-309403.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used to characterize FABP4 inhibitors.
Ligand Binding Assays
These assays are fundamental for determining the binding affinity of inhibitors to FABP4.
-
Fluorescence Polarization (FP) Assay: This competitive assay measures the displacement of a fluorescently labeled probe from the FABP4 binding pocket by an inhibitor. The change in polarization of the emitted light is proportional to the amount of displaced probe, allowing for the calculation of the inhibitor's IC50 and Ki values.[4]
-
Temperature-Dependent Fluorescence (TdF) Assay: This method assesses the thermal stability of FABP4 in the presence of a ligand. The binding of an inhibitor increases the melting temperature (Tm) of the protein, and the magnitude of this shift can be used to determine the dissociation constant (Kd).[4]
-
Ligand Displacement Assay using 1,8-ANS: 8-Anilino-1-naphthalenesulfonic acid (1,8-ANS) is a fluorescent probe that binds to the hydrophobic pocket of FABPs. In the presence of a competitive inhibitor, ANS is displaced, leading to a decrease in fluorescence intensity. This change is used to quantify the inhibitory potency.[4]
Caption: Workflow for common ligand binding assays for FABP4 inhibitors.
Cellular Assays
These assays evaluate the functional effects of FABP4 inhibitors in a cellular context.
-
Inhibition of Lipolysis in Adipocytes: Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes) are treated with the FABP4 inhibitor. Lipolysis is then stimulated (e.g., with isoproterenol), and the release of glycerol or free fatty acids into the medium is measured as an indicator of lipolytic activity. A reduction in glycerol or free fatty acid release indicates inhibition of lipolysis.[4]
-
Inhibition of Cytokine Release from Macrophages: Macrophage cell lines (e.g., THP-1) or primary macrophages are treated with the FABP4 inhibitor. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS). The concentration of pro-inflammatory cytokines, such as monocyte chemoattractant protein-1 (MCP-1), in the cell culture supernatant is measured by ELISA. A decrease in cytokine levels signifies the anti-inflammatory effect of the inhibitor.[4]
In Vivo Efficacy Models
Animal models are essential for evaluating the therapeutic potential of FABP4 inhibitors.
-
Diet-Induced Obesity (DIO) Mouse Model: Mice are fed a high-fat diet to induce obesity, insulin resistance, and dyslipidemia. The animals are then treated with the FABP4 inhibitor (e.g., BMS-309403 via oral gavage). Key metabolic parameters such as plasma glucose, insulin, triglycerides, and free fatty acids are monitored to assess the inhibitor's efficacy in improving metabolic health.[4]
-
Atherosclerosis Mouse Model (ApoE-/- mice): Apolipoprotein E-deficient (ApoE-/-) mice spontaneously develop atherosclerotic lesions. These mice are treated with the FABP4 inhibitor, and the extent of atherosclerotic plaque formation in the aorta is quantified to determine the anti-atherosclerotic effects of the compound.[3][5]
Concluding Remarks
BMS-309403 remains a benchmark FABP4 inhibitor due to its high potency and selectivity. However, the development of novel inhibitors, such as dual FABP4/5 inhibitors like Compounds 2 and 3, highlights ongoing efforts to refine the therapeutic profile for specific indications. While some newer compounds may exhibit greater potency in certain cellular assays, BMS-309403's extensive characterization in a wide range of in vitro and in vivo models provides a solid foundation for its use as a reference compound in FABP4-related research. The choice of an appropriate FABP4 inhibitor will ultimately depend on the specific research question, the desired selectivity profile, and the experimental model being employed. This guide provides the necessary data to aid in this critical selection process.
References
- 1. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of BMS-309403 and HTS01037 Selectivity for Fatty Acid-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity and experimental validation of two prominent FABP inhibitors.
In the landscape of metabolic and inflammatory disease research, Fatty Acid-Binding Proteins (FABPs) have emerged as critical therapeutic targets. Among the numerous inhibitors developed, BMS-309403 and HTS01037 have garnered significant attention for their potential to modulate FABP activity. This guide provides a comprehensive comparison of the selectivity profiles of these two compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Selectivity Profile
The selectivity of a pharmacological inhibitor is paramount to its therapeutic efficacy and safety. The following table summarizes the binding affinities of BMS-309403 and HTS01037 for FABP3, FABP4, and FABP5, the most closely related isoforms. The data clearly indicates that while both compounds target FABP4, BMS-309403 exhibits significantly higher potency and selectivity.
| Compound | Target FABP | Binding Affinity (Ki) | Fold Selectivity vs. FABP3 | Fold Selectivity vs. FABP5 |
| BMS-309403 | FABP4 | <2 nM[1] | >125-fold[1] | >175-fold[1] |
| FABP3 | 250 nM[1] | - | - | |
| FABP5 | 350 nM[1] | - | - | |
| HTS01037 | FABP4 | 670 nM[2][3] | ~13.6-fold[2] | ~5-fold[2] |
| FABP3 | 9.1 µM[2] | - | - | |
| FABP5 | 3.4 µM[2] | - | - |
Key Observation: BMS-309403 is a highly potent and selective inhibitor of FABP4, with over 100-fold selectivity against both FABP3 (the cardiac isoform) and FABP5.[2] In contrast, HTS01037 demonstrates weaker affinity for FABP4 and exhibits lower selectivity against other FABP isoforms.[2]
Experimental Protocols
The determination of binding affinities and selectivity profiles relies on robust and reproducible experimental methods. The two primary assays utilized for characterizing FABP inhibitors are the 1,8-ANS Displacement Assay and the Fluorescence Polarization Assay.
1,8-ANS Displacement Assay
This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), from the binding pocket of a FABP.[4][5]
Principle: 1,8-ANS is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield upon binding to the hydrophobic pocket of a FABP. An inhibitor competing for the same binding site will displace 1,8-ANS, leading to a decrease in fluorescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human FABP protein (FABP3, FABP4, or FABP5) in an appropriate buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).[6][7]
-
Prepare a stock solution of 1,8-ANS in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of the test compounds (BMS-309403 or HTS01037) and any positive controls.
-
-
Assay Setup:
-
In a 96-well microplate, add the FABP protein to each well at a final concentration of 3 µM.[6][7]
-
Add 1,8-ANS to each well at a final concentration of 500 nM.[6][7]
-
Add increasing concentrations of the test compound to the wells. Include wells with no inhibitor (maximum fluorescence) and wells with a known potent inhibitor as a positive control.
-
-
Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for 1,8-ANS (typically around 350 nm for excitation and 460 nm for emission).
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd), where [Probe] is the concentration of 1,8-ANS and Kd is the dissociation constant of 1,8-ANS for the specific FABP.
-
Figure 1. Workflow for the 1,8-ANS displacement assay.
Fluorescence Polarization (FP) Assay
The FP assay is another powerful technique for studying molecular interactions in solution and is particularly well-suited for high-throughput screening.[9][10]
Principle: This method relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein (FABP), its rotation is slowed, leading to an increase in fluorescence polarization. An unlabeled inhibitor will compete with the tracer for binding to the FABP, causing a decrease in polarization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human FABP protein.
-
Prepare a stock solution of a fluorescently labeled FABP ligand (tracer).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
In a suitable microplate (e.g., 384-well black plate), add the FABP protein and the fluorescent tracer to each well.
-
Add increasing concentrations of the test compound. Include wells with only the tracer (minimum polarization) and wells with the tracer and FABP (maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30 minutes to a few hours).[8]
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument measures the intensity of emitted light parallel and perpendicular to the plane of excitation.
-
-
Data Analysis:
-
The fluorescence polarization (P) or anisotropy (A) values are calculated by the instrument's software.
-
Plot the polarization values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
The Ki can be calculated from the IC50 value, taking into account the concentrations of the tracer and the protein.
-
Signaling Pathways
The inhibition of FABP4 by BMS-309403 and HTS01037 leads to distinct downstream effects on cellular signaling pathways, which are crucial for their therapeutic potential.
BMS-309403: Inhibition of Inflammatory Signaling
BMS-309403 has been shown to attenuate inflammation by interfering with the p38 MAPK and NF-κB signaling pathways.[11][12] In conditions of metabolic stress, elevated levels of free fatty acids can activate these pro-inflammatory cascades. By binding to FABP4, BMS-309403 prevents the transport of these fatty acids, thereby reducing the activation of downstream inflammatory mediators.[11]
Figure 2. BMS-309403 inhibits FABP4-mediated inflammatory signaling.
HTS01037: Antagonism of Lipolysis
HTS01037 has been characterized as an antagonist of the protein-protein interaction between FABP4 (also known as aP2) and hormone-sensitive lipase (HSL).[2][13] HSL is a key enzyme in the breakdown of triglycerides (lipolysis) in adipocytes. The interaction between FABP4 and HSL is thought to facilitate the removal of fatty acids from the site of lipolysis. By disrupting this interaction, HTS01037 can modulate the rate of lipolysis.[13][14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Analysis of binding affinity and docking of novel fatty acid-binding protein (FABP) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple assay for intracellular lipid-binding proteins using displacement of 1-anilinonaphthalene 8-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acid-binding protein-hormone-sensitive lipase interaction. Fatty acid dependence on binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of rat hormone-sensitive lipase with adipocyte lipid-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to BMS-309403 and Novel FABP4/5 Dual Inhibitors in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-characterized FABP4 inhibitor, BMS-309403, with emerging dual FABP4/5 inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate research tools for metabolic studies. Fatty acid-binding proteins 4 and 5 (FABP4 and FABP5) are critical regulators of lipid metabolism and inflammatory pathways, making them attractive therapeutic targets for metabolic diseases such as type 2 diabetes and atherosclerosis.
Performance Comparison: BMS-309403 vs. Dual FABP4/5 Inhibitors
BMS-309403 is a potent and selective inhibitor of FABP4.[1][2][3] While it exhibits high affinity for FABP4, its activity against FABP5 is significantly lower.[1][2][3] Recognizing that FABP4 and FABP5 can have overlapping and compensatory functions, researchers have developed dual inhibitors targeting both proteins.[4] These newer compounds aim to provide a more comprehensive inhibition of FABP-mediated signaling.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activities of BMS-309403 and several novel dual FABP4/5 inhibitors.
| Compound | Target(s) | Ki (nM) vs FABP4 | Ki (nM) vs FABP5 | Ki (nM) vs FABP3 | IC50 (µM) vs FABP4 | IC50 (µM) vs FABP5 | Reference |
| BMS-309403 | FABP4 | <2 | 350 | 250 | - | - | [1][2][3] |
| Compound 2 | FABP4/5 | 10 | 520 | - | - | - | [5][6] |
| Compound 3 | FABP4/5 | 20 | 560 | - | - | - | [6] |
| RO6806051 | FABP4/5 | 11 | 86 | >100-fold selectivity vs FABP3 | - | - | [6] |
| D9 (FABP4/5-IN-5) | FABP4/5 | - | - | - | 4.68 | 10.72 | [7] |
| E1 (FABP4/5-IN-4) | FABP4/5 | - | - | - | 3.78 | 5.72 | [7] |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. Direct comparison between Ki and IC50 values should be made with caution as they are determined by different experimental methods.
Studies have shown that newer dual inhibitors, such as Compounds 2 and 3, are more potent than BMS-309403 in cell-based assays, including the inhibition of lipolysis in adipocytes and MCP-1 release from macrophages.[8][9]
Experimental Data and Protocols
In Vivo Metabolic Studies in Diet-Induced Obese (DIO) Mice
Chronic administration of both BMS-309403 and the dual FABP4/5 inhibitor, Compound 3, to diet-induced obese (DIO) mice resulted in a reduction of plasma triglycerides and free fatty acids.[8] Notably, Compound 3 was effective at a lower dose than BMS-309403 in reducing plasma free fatty acids.[8] However, in this specific DIO mouse model, neither compound significantly improved insulin sensitivity or glucose tolerance.[8]
Experimental Workflow for In Vivo Metabolic Studies
Figure 1. Workflow for evaluating FABP inhibitors in diet-induced obese mice.
Signaling Pathways
FABP4 and FABP5 are implicated in inflammatory signaling pathways, primarily through the activation of NF-κB. Inhibition of FABP4 has been shown to reduce the activation of the p38 MAPK pathway, which is upstream of NF-κB.
FABP4/5-Mediated Inflammatory Signaling
Figure 2. Simplified signaling pathway of FABP4/5-mediated inflammation.
Detailed Experimental Protocols
Lipolysis Assay in 3T3-L1 Adipocytes
This protocol is adapted from commercially available lipolysis assay kits.[10][11]
-
Cell Culture and Differentiation: Grow 3T3-L1 preadipocytes to confluence in a 96-well plate. Differentiate the cells into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) until lipid droplets are visible.
-
Cell Washing: Gently wash the differentiated adipocytes twice with 100 µL of Lipolysis Wash Buffer.
-
Compound Treatment: Add 150 µL of Lipolysis Assay Buffer containing the desired concentration of the FABP inhibitor (e.g., BMS-309403 or a dual inhibitor) or vehicle control.
-
Stimulation of Lipolysis: To stimulate lipolysis, add a β-adrenergic receptor agonist such as isoproterenol to a final concentration of 100 nM. For basal lipolysis, no stimulant is added.
-
Incubation: Incubate the plate for 1-3 hours at 37°C.
-
Sample Collection: Collect 20-50 µL of the culture medium from each well for glycerol measurement.
-
Glycerol Measurement: Determine the glycerol concentration in the collected medium using a colorimetric glycerol assay kit. The absorbance is typically measured at 570 nm.
-
Data Analysis: Calculate the amount of glycerol released and normalize it to the total protein content of the cells in each well.
MCP-1 Release Assay in THP-1 Macrophages
This protocol is based on methods for inducing THP-1 differentiation and measuring chemokine release.[12][13]
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 nM for 48-72 hours.
-
Resting Phase: After differentiation, remove the PMA-containing medium, wash the cells, and incubate in fresh, serum-free RPMI-1640 medium for 24 hours.
-
Compound Pre-treatment: Pre-incubate the differentiated THP-1 macrophages with various concentrations of the FABP inhibitor or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response and MCP-1 release.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
MCP-1 Measurement: Quantify the concentration of MCP-1 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Glucose Tolerance Test (GTT) in Diet-Induced Obese Mice
This protocol is a standard method for assessing glucose homeostasis in rodent models of obesity.[14][15][16][17][18]
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet (60% kcal from fat) for at least 8 weeks to induce obesity and insulin resistance.
-
Fasting: Fast the mice for 6 hours before the GTT with free access to water.
-
Baseline Glucose Measurement (t=0): Obtain a baseline blood glucose reading from a tail snip using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight dose of glucose via oral gavage (OGTT) or intraperitoneal injection (IPGTT).
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. Compare the AUC between different treatment groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Design and synthesis of selective, dual fatty acid binding protein 4 and 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FABP4/5 inhibitor compound 2 | FABP4/5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity | Semantic Scholar [semanticscholar.org]
- 10. abcam.com [abcam.com]
- 11. zen-bio.com [zen-bio.com]
- 12. Changes in the expression of MCP-1 receptors on monocytic THP-1 cells following differentiation to macrophages with phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
A Comparative Guide to Positive Controls for BMS-309403 Experiments: Rosiglitazone and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of positive controls for experiments involving BMS-309403, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4). The primary positive control discussed is rosiglitazone, a well-characterized peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This document offers a comparative analysis of their performance, supported by experimental data, detailed protocols, and visualizations of their signaling pathways.
Introduction to BMS-309403 and the Role of Positive Controls
BMS-309403 is a small molecule inhibitor that specifically targets FABP4, a key protein involved in fatty acid uptake, transport, and signaling in adipocytes and macrophages.[1][2][3] Inhibition of FABP4 has shown therapeutic potential in metabolic diseases such as type 2 diabetes and atherosclerosis.[4][5] In experimental settings, the use of a positive control is crucial for validating assay performance and providing a benchmark for the efficacy of the test compound. Rosiglitazone, an insulin-sensitizing agent, is often employed as a positive control in studies investigating metabolic parameters due to its well-understood mechanism of action through PPARγ activation.[2][6]
Quantitative Performance Comparison: BMS-309403 vs. Rosiglitazone
The following tables summarize quantitative data from a comparative in vivo study in a diet-induced obesity (DIO) mouse model.
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
A study by Lan et al. (2011) provides a direct comparison of BMS-309403 and rosiglitazone in DIO mice.[2][6]
Table 1: Effects on Glucose and Insulin Tolerance [2]
| Treatment Group | Dosage | Change in Glucose Tolerance (AUC) | Change in Insulin Tolerance (AUC) |
| Vehicle | - | No significant change | No significant change |
| BMS-309403 | 30 mg/kg/day | No significant improvement | No significant improvement |
| Rosiglitazone | 10 mg/kg/day | Significant improvement | Significant improvement |
Table 2: Effects on Plasma Lipids [2]
| Treatment Group | Dosage | Change in Plasma Triglycerides | Change in Plasma Free Fatty Acids |
| Vehicle | - | No significant change | No significant change |
| BMS-309403 | 30 mg/kg/day | Significant reduction | Significant reduction |
| Rosiglitazone | 10 mg/kg/day | No significant change | Significant reduction |
Experimental Protocols
In Vivo Study in Diet-Induced Obese (DIO) Mice
This protocol is based on the methodology described by Lan et al. (2011).[2][6]
Objective: To evaluate the effects of BMS-309403 and rosiglitazone on metabolic parameters in a mouse model of diet-induced obesity.
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-10 weeks to induce obesity and insulin resistance.
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
BMS-309403 (30 mg/kg/day, oral gavage)
-
Rosiglitazone (10 mg/kg/day, oral gavage)
Procedure:
-
After the diet-induced obesity period, mice are randomized into treatment groups.
-
Compounds are administered daily via oral gavage for a period of 4-8 weeks.
-
Body weight and food intake are monitored regularly.
-
Glucose Tolerance Test (GTT):
-
Mice are fasted overnight (16 hours).
-
A baseline blood glucose level is measured from the tail vein.
-
Mice are administered a glucose solution (2 g/kg) via oral gavage.
-
Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Mice are fasted for 4-6 hours.
-
A baseline blood glucose level is measured.
-
Mice are administered human insulin (0.75 U/kg) via intraperitoneal injection.
-
Blood glucose levels are measured at 15, 30, and 60 minutes post-insulin injection.
-
-
Plasma Lipid Analysis:
-
At the end of the treatment period, blood is collected via cardiac puncture.
-
Plasma is separated by centrifugation.
-
Triglyceride and free fatty acid levels are measured using commercially available kits.
-
Data Analysis: The area under the curve (AUC) for GTT and ITT is calculated. Statistical significance between groups is determined using ANOVA followed by a post-hoc test.
In Vitro Adipocyte Differentiation Assay
Objective: To compare the effects of BMS-309403 and rosiglitazone on the differentiation of preadipocytes.
Cell Line: 3T3-L1 preadipocytes.
Procedure:
-
3T3-L1 cells are grown to confluence in a standard growth medium (DMEM with 10% fetal bovine serum).
-
Two days post-confluence, differentiation is induced by changing the medium to a differentiation cocktail containing:
-
DMEM with 10% FBS
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM dexamethasone
-
10 µg/mL insulin
-
-
Test compounds are added to the differentiation medium:
-
Vehicle control (e.g., DMSO)
-
BMS-309403 (e.g., 10 µM)
-
Rosiglitazone (e.g., 1 µM) as a positive control for adipogenesis.
-
-
After 2-3 days, the medium is replaced with a maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin) containing the respective test compounds.
-
The maintenance medium is replenished every 2-3 days for a total of 8-10 days.
-
Assessment of Differentiation:
-
Oil Red O Staining: Differentiated adipocytes accumulate lipid droplets, which can be visualized by staining with Oil Red O. The stain is then extracted and quantified spectrophotometrically.
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression of adipogenic marker genes (e.g., PPARγ, aP2/FABP4, adiponectin) is quantified by qRT-PCR.
-
In Vitro Macrophage Inflammation Assay
Objective: To assess the anti-inflammatory effects of BMS-309403 and rosiglitazone on macrophages.
Cell Line: RAW 264.7 macrophage-like cells or bone marrow-derived macrophages (BMDMs).
Procedure:
-
Macrophages are plated in a suitable culture medium.
-
Cells are pre-treated with the test compounds for 1-2 hours:
-
Vehicle control (e.g., DMSO)
-
BMS-309403 (e.g., 10 µM)
-
Rosiglitazone (e.g., 1 µM)
-
-
Inflammation is induced by adding lipopolysaccharide (LPS; 100 ng/mL) to the culture medium.
-
Cells are incubated for 6-24 hours.
-
Assessment of Inflammation:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using ELISA.
-
Gene Expression Analysis: RNA is extracted, and the expression of inflammatory genes (e.g., TNF-α, IL-6, iNOS) is measured by qRT-PCR.
-
Signaling Pathways and Experimental Workflows
BMS-309403 Signaling Pathway
BMS-309403 acts by inhibiting FABP4, which is involved in intracellular fatty acid trafficking. This inhibition can lead to downstream effects on inflammation and metabolism.
Caption: BMS-309403 inhibits FABP4, affecting downstream inflammatory and metabolic pathways.
Rosiglitazone Signaling Pathway
Rosiglitazone activates the nuclear receptor PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Rosiglitazone activates PPARγ, leading to the regulation of target genes.
Experimental Workflow: In Vivo Study
The following diagram illustrates the logical flow of the in vivo experimental protocol.
Caption: Workflow for the in vivo comparison of BMS-309403 and rosiglitazone.
Conclusion
Rosiglitazone serves as a valuable positive control in experiments involving BMS-309403, particularly in the context of in vivo metabolic studies. While both compounds can impact lipid metabolism, their primary mechanisms of action and their effects on glucose homeostasis differ significantly. The provided data and protocols offer a framework for designing and interpreting experiments aimed at elucidating the therapeutic potential of FABP4 inhibitors like BMS-309403. The choice of positive control should always be guided by the specific biological question being addressed.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming FABP4 Target Engagement of BMS-309403 in Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-309403 and other alternatives for confirming Fatty Acid-Binding Protein 4 (FABP4) target engagement in tissue. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
Comparative Performance of FABP4 Inhibitors
BMS-309403 is a potent and selective inhibitor of FABP4, a protein implicated in various metabolic and inflammatory diseases.[1][2] Its efficacy is often compared with other small molecule inhibitors. The following table summarizes the quantitative data for BMS-309403 and its alternatives.
| Compound | Target(s) | Binding Affinity (Ki/Kd) | Functional Potency (IC50) | Selectivity |
| BMS-309403 | FABP4 | < 2 nM (Ki) [1][3] | >25 µM (Lipolysis) [4] | Highly selective over FABP3 (Ki = 250 nM) and FABP5 (Ki = 350 nM) [1][3] |
| HTS01037 | FABP4 | 670 nM (Ki) | Not Reported | Less selective than BMS-309403 |
| Compound 2 | FABP4/5 | 10 nM (Kd, FABP4); 520 nM (Kd, FABP5) | 22 µM (Lipolysis)[4] | Dual inhibitor |
| Compound 3 | FABP4/5 | 20 nM (Kd, FABP4); 560 nM (Kd, FABP5) | Not Reported | Dual inhibitor |
| FABP4-IN-2 (10g) | FABP4 | 510 nM (Ki) | Not Reported | Selective over FABP3 (Ki = 33.01 µM) |
| FABP4-IN-3 (C3) | FABP4 | 25 nM (Ki) | Not Reported | 601-fold selective over FABP3 (Ki = 15.03 µM) |
Experimental Techniques for Confirming Target Engagement
Several experimental methods can be employed to confirm the engagement of BMS-309403 with FABP4 in tissue. These techniques range from direct binding assays to functional cellular and in vivo studies.
| Experimental Technique | Principle | Application for BMS-309403 |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. | Demonstrates direct binding of BMS-309403 to FABP4 in cells or tissue lysates by observing a thermal shift.[5][6][7] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Confirms BMS-309403-FABP4 interaction by showing increased resistance of FABP4 to proteases in the presence of the inhibitor.[8][9][10][11] |
| Immunohistochemistry (IHC) | Uses antibodies to visualize the localization and expression of FABP4 in tissue sections. | Allows for the assessment of changes in FABP4 expression and localization in tissues from BMS-309403-treated animals.[12][13] |
| Western Blotting | Separates proteins by size to detect and quantify FABP4 levels in tissue lysates. | Measures changes in total FABP4 protein levels in response to BMS-309403 treatment.[14][15][16] |
| Cellular Lipolysis Assay | Measures the release of glycerol or free fatty acids from adipocytes as a functional readout of FABP4 activity. | Quantifies the inhibitory effect of BMS-309403 on isoproterenol-stimulated lipolysis in adipocytes.[17][18][19][20] |
| MCP-1 Secretion Assay (ELISA) | Measures the level of Monocyte Chemoattractant Protein-1 (MCP-1), an inflammatory cytokine regulated by FABP4, in cell culture media. | Demonstrates the anti-inflammatory effect of BMS-309403 by measuring the reduction in MCP-1 secretion from macrophages.[4][21][22] |
| In Vivo Efficacy Studies | Animal models of diseases like atherosclerosis are used to assess the therapeutic effects of the inhibitor. | Confirms target engagement in a physiological context by observing therapeutic outcomes such as reduced atherosclerotic plaque size. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for FABP4 in Tissue
Objective: To demonstrate direct target engagement of BMS-309403 with FABP4 in tissue homogenates.
Materials:
-
Tissue expressing FABP4 (e.g., adipose tissue)
-
BMS-309403
-
DMSO (vehicle control)
-
Lysis buffer with protease inhibitors
-
Phosphate-buffered saline (PBS)
-
Equipment for tissue homogenization, heating (PCR machine or water bath), centrifugation, and protein quantification (e.g., Western blot apparatus)
-
Anti-FABP4 antibody
Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen tissue in ice-cold lysis buffer containing protease inhibitors.
-
Lysate Preparation: Centrifuge the homogenate at high speed to pellet cellular debris. Collect the supernatant (tissue lysate).
-
Compound Treatment: Aliquot the tissue lysate into separate tubes. Treat with BMS-309403 at various concentrations or with DMSO as a vehicle control. Incubate for a specified time (e.g., 1 hour) at room temperature.
-
Heat Challenge: Heat the treated lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine or heating block. Include a non-heated control.
-
Separation of Soluble Fraction: Centrifuge the heated samples at high speed to pellet aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble FABP4 at each temperature using Western blotting.
-
Data Interpretation: A positive result is indicated by a higher amount of soluble FABP4 at elevated temperatures in the BMS-309403-treated samples compared to the vehicle control, demonstrating thermal stabilization upon binding.
Drug Affinity Responsive Target Stability (DARTS) Protocol for FABP4 in Tissue
Objective: To confirm the interaction between BMS-309403 and FABP4 in tissue lysates.
Materials:
-
Tissue expressing FABP4
-
BMS-309403 and DMSO
-
Lysis buffer
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE and Western blot reagents
-
Anti-FABP4 antibody
Procedure:
-
Lysate Preparation: Prepare tissue lysate as described in the CETSA protocol.
-
Compound Incubation: Treat aliquots of the lysate with BMS-309403 or DMSO and incubate to allow for binding.
-
Protease Digestion: Add a protease to the treated lysates and incubate for a specific time to allow for protein digestion. The concentration of protease and digestion time should be optimized.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an anti-FABP4 antibody.
-
Data Interpretation: A successful experiment will show a protected, intact FABP4 band in the BMS-309403-treated sample, while the FABP4 in the vehicle-treated sample will be degraded.
Cellular Lipolysis Assay
Objective: To functionally assess the inhibition of FABP4 by BMS-309403 in adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
BMS-309403 and other test compounds
-
Isoproterenol (lipolysis inducer)
-
Lipolysis Assay Buffer
-
Glycerol or Free Fatty Acid quantification kit
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.
-
Compound Pre-treatment: Wash the differentiated adipocytes and pre-incubate with various concentrations of BMS-309403 or other inhibitors for a defined period (e.g., 1-2 hours).
-
Lipolysis Induction: Stimulate lipolysis by adding isoproterenol (e.g., 100 nM final concentration) to the wells.[17]
-
Sample Collection: After incubation (e.g., 1-3 hours), collect the cell culture medium.[17]
-
Quantification: Measure the concentration of glycerol or free fatty acids in the collected medium using a commercial assay kit.
-
Data Analysis: Calculate the percentage of inhibition of lipolysis for each compound concentration relative to the isoproterenol-stimulated control.
MCP-1 Secretion Assay
Objective: To evaluate the anti-inflammatory effect of BMS-309403 on macrophages.
Materials:
-
THP-1 monocyte cell line
-
PMA (phorbol 12-myristate 13-acetate) for differentiation
-
BMS-309403
-
Human MCP-1 ELISA kit
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA for 24-48 hours.
-
Compound Treatment: Treat the differentiated macrophages with different concentrations of BMS-309403.[24]
-
Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
ELISA: Quantify the amount of MCP-1 in the supernatant using a human MCP-1 ELISA kit according to the manufacturer's instructions.[21][22]
-
Data Analysis: Determine the dose-dependent effect of BMS-309403 on MCP-1 secretion.
Visualizations
BMS-309403 Signaling Pathway
Caption: Mechanism of BMS-309403 action on FABP4.
Experimental Workflow for In-Tissue Target Engagement
Caption: Workflow for confirming FABP4 target engagement in tissue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. news-medical.net [news-medical.net]
- 7. pelagobio.com [pelagobio.com]
- 8. Drug affinity responsive target stability (DARTS) for small-molecule target identification. | Semantic Scholar [semanticscholar.org]
- 9. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 10. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. admin.biosschina.com [admin.biosschina.com]
- 13. Inhibition of Fatty Acid–Binding Protein 4 Attenuated Kidney Fibrosis by Mediating Macrophage-to-Myofibroblast Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. zen-bio.com [zen-bio.com]
- 20. saibou.jp [saibou.jp]
- 21. raybiotech.com [raybiotech.com]
- 22. Human MCP-1 ELISA Kit (BMS281) - Invitrogen [thermofisher.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. apexbt.com [apexbt.com]
Unveiling the Transcriptional Impact of BMS-309403: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression changes induced by BMS-309403, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4). We delve into supporting experimental data, detailed methodologies, and the signaling pathways modulated by this compound.
BMS-309403 is a well-characterized, cell-permeable, and orally active inhibitor of FABP4, targeting its fatty acid-binding pocket with high affinity (Ki < 2 nM).[1][2][3] Its selectivity for FABP4 over other isoforms, such as FABP3 and FABP5 (Kis = 250 and 350 nM, respectively), makes it a valuable tool for dissecting the role of FABP4 in various physiological and pathological processes.[2][3] This guide will explore the downstream consequences of FABP4 inhibition by BMS-309403 on gene expression, particularly in the context of inflammation and metabolic disease.
Performance Comparison: BMS-309403 vs. Other FABP Inhibitors
While direct comparative studies on gene expression changes between BMS-309403 and other FABP inhibitors are not extensively available in the public domain, its superior selectivity and potency compared to compounds like HTS01037 are noteworthy.[4] HTS01037 exhibits a lower binding affinity for A-FABP compared to BMS-309403.[4] The following sections will focus on the well-documented effects of BMS-309403.
Gene Expression Changes Following BMS-309403 Treatment
BMS-309403 treatment leads to significant alterations in the expression of genes involved in inflammation, metabolism, and cellular stress. These changes are observed across various cell types and in vivo models.
Anti-Inflammatory Gene Regulation
A primary effect of BMS-309403 is the downregulation of pro-inflammatory gene expression. This is largely attributed to its ability to modulate key inflammatory signaling pathways.
| Target Gene/Protein | Cell/Tissue Type | Experimental Model | Direction of Change | Reference |
| MCP-1, IL-6, TNFα | Adipose Tissue | Diet-induced obese mice | ↓ | [4] |
| tlr22, ifn-1, irf-7, tnfα, il-1β | Ctenopharyngodon idella Kidney and Spleen | Lipopolysaccharide (LPS) treated | ↓ | [5] |
| p38 MAPK phosphorylation | Skeletal Muscle, C2C12 myotubes | High-fat diet-fed mice, Palmitate-stimulated myotubes | ↓ | [6] |
| NF-κB nuclear translocation | Skeletal Muscle, C2C12 myotubes | High-fat diet-fed mice, Palmitate-stimulated myotubes | ↓ | [6] |
| NLRP3 Inflammasome | Macrophages, Preeclampsia mouse model | LPS-stimulated macrophages, PE mouse model | ↓ | [7] |
| IL-17A, IL-23 | Macrophages, Preeclampsia mouse model | LPS-stimulated macrophages, PE mouse model | ↓ | [7] |
Regulation of Metabolic and Cellular Stress Genes
BMS-309403 also influences the expression of genes involved in metabolic pathways and cellular stress responses.
| Target Gene/Protein | Cell/Tissue Type | Experimental Model | Direction of Change | Reference |
| PGC-1α | THP-1 Macrophages | Palmitate-treated macrophages | ↑ (restored expression) | [8] |
| PPARγ | THP-1 Macrophage-like cells | Differentiated THP-1 cells | ↑ (protein level) | [9] |
| HIF1α, HIF2α | Human Ocular Choroidal Fibroblasts (HOCF) | HOCF cells under normoxia and hypoxia | ↑ | [10] |
| Cardiac hypertrophic marker genes | Heart | Pressure-induced heart hypertrophy in mice | ↓ | [4] |
Signaling Pathways Modulated by BMS-309403
The gene expression changes orchestrated by BMS-309403 are a consequence of its impact on critical signaling cascades. The inhibition of FABP4 by BMS-309403 prevents the intracellular transport of fatty acids, thereby influencing downstream signaling events.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FABP4 facilitates inflammasome activation to induce the Treg/Th17 imbalance in preeclampsia via forming a positive feedback with IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling BMS-309403 Sodium
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with BMS-309403 sodium. The following guidelines are based on available product information and general laboratory safety principles for handling potent, research-grade chemical compounds.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is recommended. The following personal protective equipment (PPE) should be considered mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Check for any signs of degradation. |
| Body Protection | A fully buttoned lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational Plans: Handling and Storage
This compound is a potent and selective inhibitor of fatty acid binding protein 4 (FABP4) intended for research use only.[1][2][3]
Handling:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and clean thoroughly after use.
-
Prepare solutions in a well-ventilated area, preferably within a fume hood. The compound is soluble in DMSO.[3]
Storage:
Proper storage is crucial to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | 6 months | Store in a dry, dark place. |
| Solid | -80°C | 1 year | Store in a dry, dark place. |
| Stock Solution | -20°C | 6 months | |
| Stock Solution | -80°C | 1 year |
Note: Stability information is based on supplier recommendations; always refer to the documentation provided with your specific product lot.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
-
Solid Waste: Collect solid waste, including empty containers and contaminated disposables (e.g., weigh boats, gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Contaminated Sharps: Any needles or other sharps used for handling solutions should be disposed of in a designated sharps container.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general experimental workflow for preparing this compound for in-vitro studies and its known signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
